molecular formula C8H9NO B1627588 4-Methoxy-2-vinylpyridine CAS No. 30566-80-4

4-Methoxy-2-vinylpyridine

Cat. No.: B1627588
CAS No.: 30566-80-4
M. Wt: 135.16 g/mol
InChI Key: JDCZVPGVCBQBDL-UHFFFAOYSA-N
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Description

Historical Context of Vinylpyridine Monomers in Organic and Polymer Chemistry

The history of vinylpyridine chemistry dates back to the late 19th century, with the first synthesis of 2-vinylpyridine (B74390) reported in 1887. acs.org The structure of the parent compound, pyridine (B92270), was elucidated earlier by Wilhelm Korner in 1869 and James Dewar in 1871, with William Ramsay later preparing a pyridine-based compound from acetylene (B1199291) and hydrogen cyanide. nih.gov Significant academic interest in vinylpyridines as monomers for polymer synthesis emerged by the mid-20th century, as evidenced by publications in journals like the Journal of the American Chemical Society in 1948. nih.gov

Early synthetic routes, such as the condensation of 2-methylpyridine (B31789) with formaldehyde (B43269) followed by dehydration, paved the way for the production of these monomers. acs.org The ability of vinylpyridines to undergo polymerization through various mechanisms, including radical, cationic, and anionic pathways, was quickly recognized, allowing for their incorporation into a wide range of polymeric structures. acs.org This versatility established vinylpyridine monomers as fundamental building blocks in the growing field of polymer science.

Significance of Pyridine-Containing Monomers in Advanced Materials Science

Pyridine-containing polymers, particularly poly(vinyl pyridine)s (PVPs), are integral to the development of advanced materials due to the unique functionality of the nitrogen atom within the pyridine ring. nsysu.edu.tw This nitrogen atom imparts basicity and coordination capabilities, allowing these polymers to act as "smart" materials that can respond to environmental stimuli like pH. nih.gov

The significance of these monomers is demonstrated in a multitude of applications:

Self-Assembly and Nanotechnology: Vinylpyridines are critical monomers in the synthesis of block copolymers, which can self-assemble into highly ordered nanostructures like micelles, cylindrical arrays, and nanopatterned films. nsysu.edu.twacs.org These structures serve as templates for nanolithography and the fabrication of high-density storage devices.

Functional Surfaces and Coatings: The ability to modify the pyridine nitrogen, for instance through quaternization, allows for the creation of polyelectrolytes. acs.org These charged polymers are used to develop antibacterial surfaces, anti-corrosive coatings, and materials with controlled wettability. nih.govnih.gov

Catalysis and Separation: Pyridine-containing polymers function as effective ligands for metal ions, leading to their use as recyclable supports for catalysts and as sorbents for metal absorption from wastewater. acs.orgrsc.orgsemanticscholar.org Cross-linked poly(4-vinylpyridine) has shown a high capacity for adsorbing organic pollutants like phenols from aqueous solutions. rsc.orgacs.org

Electronics and Energy: The unique electronic properties of PVPs have led to their investigation for use in dye-sensitized solar cells, light-emitting diodes, and electrochemical sensors. nih.gov

Industrial Applications: A notable large-scale application is the production of a latex terpolymer composed of 2-vinylpyridine, styrene (B11656), and butadiene, which is essential as a binder for tire cords, enhancing the adhesion between rubber and reinforcing fibers. acs.orgacs.org

Overview of Vinylpyridine Isomers and Derivatives in Research

Research in vinylpyridine chemistry is dominated by two primary isomers: 2-vinylpyridine (2VP) and 4-vinylpyridine (B31050) (4VP). A third isomer, 3-vinylpyridine (B15099) (3VP), is studied less frequently, largely due to the higher cost of the monomer. nsysu.edu.tw The position of the vinyl group relative to the nitrogen atom significantly influences the polymer's properties.

PropertyPoly(2-vinylpyridine) (P2VP)Poly(4-vinylpyridine) (P4VP)
Glass Transition Temp. (Tg) ~104 °C rsc.org~142 °C rsc.org
Solubility Soluble in THF and CHCl3 rsc.orgOften requires polar cosolvents (DMF, DMSO) rsc.org
Nitrogen Position Adjacent to the polymer backboneSeparated from the polymer backbone
A comparison of the primary vinylpyridine isomers reveals significant differences in thermal and solubility properties, impacting their processing and applications.

A major focus of research is the synthesis of well-defined polymers using controlled polymerization techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. nih.govelsevierpure.com These methods allow for the precise creation of block copolymers, where PVP segments are combined with other polymers like polystyrene (PS) or polymethylmethacrylate (PMMA). nsysu.edu.twelsevierpure.com

Another critical area of research involves the chemical modification of the pyridine ring post-polymerization. Quaternization, the reaction of the pyridine nitrogen with an alkyl halide, converts the neutral polymer into a polyelectrolyte. nih.govrsc.org The degree of quaternization is a key parameter that can be tuned to control the polymer's solubility, thermal stability, and optical band gap. nih.gov Studies have shown that increasing the degree of quaternization in poly(4-vinylpyridine) leads to a sharp increase in the glass transition temperature (Tg) and affects the material's degradation profile. nih.gov

Research Scope and Focus on 4-Methoxy-2-vinylpyridine Derivatives

Within the broader family of substituted vinylpyridines, this compound is a compound of interest due to the electronic influence of the methoxy (B1213986) group on the pyridine ring. This compound is known as an electrophilic molecule that can be synthesized from precursors like 2-methyl-4-nitropyridine (B19543) N-oxide or by reacting 2-methylpyridine with methyl acetate. nih.gov

Current research primarily identifies this compound as a valuable ligand in coordination chemistry, where it forms complexes with various metals such as copper, silver, and gold. It is also utilized in fundamental studies to investigate the thermodynamic and kinetic interactions between arenes and substituents.

Properties of this compound

Property Value
CAS Number 30566-80-4 nih.gov
Molecular Formula C₈H₉NO nih.gov
Molecular Weight 135.17 g/mol
Hydrogen Bond Acceptor Count 2 nih.gov
Rotatable Bond Count 2 nih.gov

This table summarizes the key chemical properties of the this compound monomer.

While detailed studies on the polymerization and specific applications of polymers derived exclusively from this compound are not widely available in published literature, its structure suggests potential. The presence of the vinyl group allows for polymerization, and the methoxy-substituted pyridine ring offers unique coordination properties and potential for further functionalization, making it a candidate for applications in catalysis, functional coatings, and advanced materials, mirroring the utility of other substituted vinylpyridines.

Current Challenges and Future Directions in Substituted Vinylpyridine Research

Despite the wide utility of vinylpyridine-based polymers, several challenges remain. A significant issue in their synthesis is the innate basicity and coordinating ability of the pyridine nitrogen. This can interfere with certain polymerization methods, particularly those that rely on transition metal catalysts, complicating the synthesis of well-defined polymers via controlled living polymerization. acs.org Furthermore, highly purified 2VP and 4VP monomers are prone to autopolymerization, even during cold storage, which poses a challenge for handling and long-term stability. nsysu.edu.twrsc.org

Future research in this field is directed towards several promising areas:

Advanced Polymer Architectures: The development of novel block copolymers, graft copolymers, and other complex architectures to create next-generation self-assembling materials and nanostructures. nih.gov

Functional Materials: Exploring the quaternized derivatives of PVPs more deeply to understand their solvation properties and expand their use in applications like antimicrobial coatings, sensors, and drug delivery systems. nih.govnih.govrsc.org

Catalysis and Environmental Remediation: Designing new composite materials, such as those combining PVPs with metal oxides, for improved photocatalytic degradation of pollutants and efficient heavy metal capture. rsc.org

Biomedical Applications: Leveraging the unique properties of pyridine-containing molecules in drug design and for creating biocompatible materials. semanticscholar.orgelsevierpure.com The development of new synthetic methodologies that overcome the current limitations in polymerization will be crucial for unlocking the full potential of these versatile monomers.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethenyl-4-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c1-3-7-6-8(10-2)4-5-9-7/h3-6H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDCZVPGVCBQBDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC=C1)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20595605
Record name 2-Ethenyl-4-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20595605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30566-80-4
Record name 2-Ethenyl-4-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20595605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Methoxy 2 Vinylpyridine and Its Precursors

Direct Synthesis Strategies for 4-Methoxy-2-vinylpyridine

Direct synthesis strategies aim to construct the this compound molecule in a convergent manner, often by forming the vinyl group on a pre-functionalized pyridine (B92270) ring.

This established methodology can be directly adapted for the synthesis of this compound. The logical precursor for this reaction would be 4-methoxy-2-methylpyridine. The synthesis would proceed via condensation with formaldehyde (B43269) to produce 4-methoxy-2-(2-hydroxyethyl)pyridine, which is subsequently dehydrated to yield the target compound. The reaction is generally performed in the vapor phase over a modified zeolite catalyst or under high pressure and temperature with an acidic catalyst. google.comgoogle.com

Below is a table summarizing typical conditions reported for the synthesis of the parent compound, 2-vinylpyridine (B74390), from 2-picoline and formaldehyde, which serve as a model for the synthesis of its methoxy (B1213986) derivative.

Catalyst/ConditionsTemperature (°C)Pressure (atm)2-Picoline Conversion (%)2-Vinylpyridine Selectivity (%)Reference
K-ZSM-5 Zeolite300Not Specified65.781.1 google.com
Cs-K-ZSM-5 Zeolite300Not Specified47.896.4 google.com
Rb-ZSM-5 Zeolite300Not Specified61.086.1 google.com
Sulfuric Acid2405055.0Not Specified google.com
Strong Acid (Sulfuric/Phosphoric)160-24030-100High YieldNot Specified google.com

This table presents data for the synthesis of 2-vinylpyridine, which is analogous to the synthesis of this compound.

Transition metal-catalyzed cross-coupling reactions provide a powerful and versatile method for introducing a vinyl group onto a pyridine scaffold. A prominent example is the Suzuki coupling reaction. This approach involves the palladium-catalyzed reaction of a halopyridine with a vinylboron compound. chemicalbook.com

To synthesize this compound using this method, a suitable starting material would be 2-bromo-4-methoxypyridine (B110594) or 2-chloro-4-methoxypyridine. This precursor would be reacted with a vinylboronic acid or a vinylboronic ester, such as 2-vinyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, in the presence of a palladium catalyst and a base. chemicalbook.com

A reported synthesis of 4-vinylpyridine (B31050) from 4-bromopyridine (B75155) hydrochloride illustrates the conditions for this type of transformation. chemicalbook.com

ReactantsCatalystBaseSolventTemperature (°C)Yield (%)Reference
4-Bromopyridine HCl, Vinylboronic EsterPd(PPh₃)₂Cl₂K₂CO₃Dioxane/Water10055.6 chemicalbook.com

This table presents data for the synthesis of 4-vinylpyridine, which is analogous to the synthesis of this compound.

Another relevant class of reactions is the Mizoroki-Heck reaction. The standard Heck reaction couples an aryl or vinyl halide with an alkene. nih.govacs.org An oxidative Heck reaction variant can couple vinylpyridines with arylboronic acids to form styrylpyridines, which demonstrates the reactivity of the vinylpyridine system in palladium catalysis. researchgate.netresearchgate.net While this specific variant functionalizes an existing vinylpyridine, the broader family of Heck reactions offers potential pathways to introduce the vinyl group.

The synthesis of this compound can also be achieved by first constructing the core 4-methoxypyridine (B45360) ring system and subsequently introducing the vinyl group. The construction of substituted pyridine rings can be accomplished through various classical and modern synthetic methods. researchgate.net

Transition metal-catalyzed reactions, such as the cyclotrimerization of alkynes with nitriles, offer a route to highly substituted pyridines. arkat-usa.org For example, a cobalt catalyst can facilitate the [2+2+2] cycloaddition of two alkyne molecules with a nitrile to form a pyridine ring. arkat-usa.org By carefully selecting the alkyne and nitrile precursors, a 4-methoxypyridine scaffold could be assembled, which would then require functionalization at the 2-position to introduce the vinyl group, for instance, via the methods described in section 2.1.2.

Synthesis via Functional Group Interconversions on Vinylpyridine Derivatives

An alternative strategic approach involves starting with a readily available vinylpyridine derivative and chemically altering its substituents to arrive at the target molecule.

The electronic nature of the pyridine ring heavily influences its reactivity towards substitution reactions. The nitrogen atom is electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution (EAS) but activates it towards nucleophilic aromatic substitution (SNAr), particularly at the C-2 and C-4 positions. stackexchange.comwikipedia.org

Nucleophilic Aromatic Substitution (SNAr): This is a highly viable pathway for the synthesis of this compound. The strategy involves the displacement of a suitable leaving group, such as a halide (Cl, Br), from the 4-position of a 2-vinylpyridine derivative by a methoxide (B1231860) nucleophile. The starting material would be a compound like 4-chloro-2-vinylpyridine (B1611560) or 4-bromo-2-vinylpyridine. The reaction with a methoxide source, such as sodium methoxide, would yield this compound. The electron-deficient nature of the C-4 position in the pyridine ring, enhanced by the nitrogen atom, facilitates this addition-elimination mechanism. stackexchange.comechemi.comacs.org The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be significantly faster than that of 2-chloropyridine, highlighting the influence of the halogen leaving group. acs.org

Electrophilic Aromatic Substitution (EAS): In contrast to SNAr, EAS on pyridine is generally difficult. The nitrogen atom deactivates the ring, making it less nucleophilic than benzene (B151609), and under the strongly acidic conditions often required for EAS, the nitrogen atom becomes protonated, further deactivating the ring. wikipedia.org When substitution does occur, it is directed primarily to the C-3 position. wikipedia.orgyoutube.com Therefore, the direct introduction of a methoxy group at the 4-position of 2-vinylpyridine via an electrophilic pathway is not considered a synthetically useful method.

This synthetic approach involves creating the vinyl group from a different functional group already present at the 2-position of a 4-methoxypyridine ring. A key and widely used strategy is the dehydration of a 2-hydroxyethyl group. wikipedia.org

This pathway is intrinsically linked to the condensation reaction described in section 2.1.1. The synthesis would begin with 4-methoxy-2-methylpyridine, which is condensed with formaldehyde to create the intermediate alcohol, 4-methoxy-2-(2-hydroxyethyl)pyridine. This alcohol is then subjected to a dehydration reaction, typically by heating or with a catalyst, to eliminate a molecule of water and form the C=C double bond of the vinyl group, yielding this compound. wikipedia.orggoogle.com Kinetic studies on the elimination reactions of similar systems to form vinylpyridines are consistent with an E1cb mechanism involving the protonated substrate. acs.org

Other modifications could include elimination reactions from precursors like 2-(2-haloethyl)-4-methoxypyridine. Conversely, the vinyl group of the final product is reactive towards nucleophilic conjugate addition, a reaction used to synthesize compounds like 2-(2-methoxyethyl)pyridine, which is an anthelmintic agent. wikipedia.orgmdpi.com This reactivity underscores the importance of the vinyl group as a key functional handle, though in the context of synthesis, its formation via elimination is the more relevant transformation.

Introduction of Methoxy Functionality

The introduction of a methoxy group onto the pyridine scaffold is a crucial step in the synthesis of precursors for this compound. The position of this functional group significantly influences the electronic properties and reactivity of the pyridine ring. exsyncorp.com Several methods have been developed for the methoxylation of pyridine derivatives.

A common approach involves the nucleophilic substitution of a suitable leaving group, such as a halogen, on the pyridine ring. For instance, 4-methoxypyridine can be produced through an ether formation reaction between 4-bromopyridine and methanol (B129727). exsyncorp.com Similarly, nucleophilic substitution reactions employing methanol in the presence of a catalyst can introduce a methoxy group at the 2-position of a pyridine ring. evitachem.com

Another established route is the catalytic hydrogenation of 4-methoxypyridine-N-oxide. exsyncorp.com The N-oxide precursor is often easier to prepare and handle, and its subsequent reduction provides a reliable path to the desired 4-methoxypyridine.

The stability of the methoxy group is also a consideration in synthetic design. While methyl ethers are generally robust protecting groups, methods for their selective cleavage have been developed. For example, L-selectride has been shown to chemoselectively demethylate methoxypyridine derivatives without affecting methoxybenzene analogues, a useful reaction for creating specific metabolites or derivatives. thieme-connect.com

The choice of method for introducing the methoxy group often depends on the desired substitution pattern and the presence of other functional groups on the pyridine ring. Research into the synthesis of various methoxypyridine derivatives, such as 3- or 4-pyridine derivatives and furo[3,2-c]pyridine-based complexes, has provided a wealth of knowledge on the reactivity and directing effects of the methoxy group in different chemical environments. d-nb.infonih.gov For example, in the synthesis of certain Lycopodium alkaloids, the use of 2-methoxypyridines was found to be advantageous as they possess a less basic nitrogen atom compared to the unsubstituted pyridine, which can facilitate subsequent reactions that would otherwise have very low yields. nih.gov

Table 1: Selected Methods for Introducing Methoxy Functionality to Pyridine Rings

PrecursorReagentsProductReaction TypeReference
4-BromopyridineMethanol4-MethoxypyridineNucleophilic Substitution exsyncorp.com
4-Methoxypyridine-N-oxideH₂/Catalyst4-MethoxypyridineCatalytic Hydrogenation exsyncorp.com
2-HalopyridineMethanol, Catalyst2-MethoxypyridineNucleophilic Substitution evitachem.com
4-HydroxypyridineAlkylating Agent (e.g., Methyl Iodide)4-MethoxypyridineO-Alkylation researchgate.net

Advanced Synthetic Techniques

Modern organic synthesis continually seeks to improve upon traditional methods by developing more efficient, selective, and environmentally benign processes. The synthesis of this compound is no exception, with researchers exploring advanced techniques to streamline its production.

One-Pot Synthesis Approaches

For example, a "one-step" process has been patented for the synthesis of the related compound 2-vinylpyridine. google.com This method involves the reaction of 2-picoline and formaldehyde in the presence of a strong acid catalyst in a pipeline reactor, generating 2-vinylpyridine in high yield. google.com This approach is noted to be simpler, with lower energy consumption and less waste compared to the traditional two-step method involving the isolation of hydroxyethyl (B10761427) pyridine. google.com

The principles of one-pot reactions are also demonstrated in the synthesis of more complex heterocyclic systems where a vinylpyridine or a methoxypyridine moiety is involved. For instance, poly(4-vinylpyridine) has been used as an efficient, recyclable catalyst for the one-pot, four-component synthesis of pyrano[2,3-c]pyrazoles. growingscience.com Similarly, poly(4-vinylpyridinium)hydrogen sulfate (B86663) has been employed as a solid acid catalyst in the one-pot, solvent-free synthesis of complex benzo[h]thiazolo[2,3-b]quinazolines. tubitak.gov.tr These examples showcase the utility of vinylpyridine-based catalysts and the feasibility of multicomponent reactions in pyridine chemistry, paving the way for future development of one-pot syntheses of substituted vinylpyridines.

Green Chemistry Principles in Synthesis Design

The application of green chemistry principles is paramount in modern synthetic chemistry to minimize environmental impact. This involves the use of renewable feedstocks, safer solvents, energy-efficient processes, and recyclable catalysts.

A significant advancement in the green synthesis of vinylpyridines is the use of modified zeolite catalysts for the vapor-phase reaction of picoline with formaldehyde. google.com This method for preparing 2-vinylpyridine or 4-vinylpyridine is described as an eco-friendly process with high yield and selectivity. A key advantage is that the non-corrosive zeolite catalyst can be recycled and reused multiple times, aligning with the principles of catalyst recovery and waste reduction. google.com

Table 2: Green Chemistry Approaches in Vinylpyridine Synthesis

MethodKey Green Chemistry Principle(s)CompoundBenefitsReference
Vapor-phase reaction over modified zeolitesRecyclable catalyst, High atom economy2-Vinylpyridine, 4-VinylpyridineEco-friendly, High yield and selectivity, Reusable catalyst google.com
"One-step" synthesis in a pipeline reactorReduced energy consumption, Waste minimization2-VinylpyridineSimpler process, Lower consumption of raw materials google.com
Use of poly(4-vinylpyridine) as a catalystRecyclable polymeric catalystPyrano[2,3-c]pyrazolesGreen, Efficient, Commercially available catalyst growingscience.com
Solvent-free reaction using a solid acid catalystElimination of solvent, Recyclable catalystBenzo[h]thiazolo[2,3-b]quinazolinesSolvent-free conditions, Catalyst reusability tubitak.gov.tr

Furthermore, the development of catalytic C-H bond activation and functionalization represents a major stride in green synthesis. acs.org These methods allow for the direct formation of C-C bonds, such as the vinyl group, onto a (hetero)arene core without the need for pre-functionalized starting materials, thus reducing the number of synthetic steps and improving atom economy. For instance, cobalt-catalyzed C-H allylation of arenes with cyclopropenes has been demonstrated, and similar strategies could potentially be adapted for the vinylation of methoxypyridines. scispace.com The use of earth-abundant metal catalysts like copper for reactions such as intramolecular O-vinylation also contributes to greener synthetic routes. organic-chemistry.org

Polymerization and Copolymerization of 4 Methoxy 2 Vinylpyridine

Controlled/Living Radical Polymerization (CRP) of 4-Methoxy-2-vinylpyridine

Controlled/living radical polymerization (CRP) techniques offer precise control over polymer molecular weight, architecture, and dispersity. Several CRP methods have been successfully employed for this compound.

Atom Transfer Radical Polymerization (ATRP)

Atom Transfer Radical Polymerization (ATRP) is a robust method for the controlled polymerization of various functional monomers, including vinylpyridines. cmu.eduscielo.br However, the polymerization of 4-vinylpyridine (B31050) (4VP) by traditional ATRP can be challenging due to the strong coordination of the pyridine (B92270) ring with the metal catalyst, which can interfere with the polymerization process. scielo.br The selection of appropriate solvents and catalyst systems is crucial to overcome this issue. scielo.br

Key to a successful ATRP of coordinating monomers like 4VP is the use of a chloride-based initiating system, which is less reactive towards side reactions with the monomer and polymer compared to bromide-based systems. acs.org The use of a highly active and strongly coordinating ligand is also essential. For instance, ligands like tris[2-(dimethylamino)ethyl]amine (B34753) (Me6TREN) and 5,5,7,12,12,14-hexamethyl-1,4,8,11-tetraazamacrocyclotetradecane have been shown to facilitate controlled polymerization of 4VP, leading to polymers with narrow molecular weight distributions. cmu.edudcu.ie

Recent advancements have also explored metal-free ATRP of 4VP using organic photocatalysts such as 10-(pyren-1-yl)-10H-phenothiazine (PPTh) and pyrene (B120774) under UV light, enabling the synthesis of well-defined poly(4-vinylpyridine) in both protic and aprotic media at ambient temperatures. scielo.br This approach avoids metal contamination in the final polymer products. scielo.br

Reverse ATRP, initiated by conventional radical initiators like azobisisobutyronitrile (AIBN), has also been successfully applied to the polymerization of 4VP using a CuCl2/Me6-TREN catalyst system in N,N-Dimethylformamide (DMF). researchgate.net This method demonstrated good control over molecular weight and a relatively fast reaction rate. researchgate.net

Table 1: Representative Conditions for ATRP of 4-Vinylpyridine

InitiatorCatalyst/LigandSolventTemperature (°C)M_n / M_w/M_nReference
Ethyl-2-bromoisobutyrateCuIBr/N-(n-pentyl)-2-pyridylmethanimine-906500 / 1.12 cmu.edu
1-Phenylethyl chlorideCuCl/Me6TREN2-propanol40- / 1.1-1.2 researchgate.net
AIBN (Reverse ATRP)CuCl2/Me6-TRENDMF-- / 1.15–1.28 researchgate.net
α,α′-Dibromo-p-xyleneCuBr/bpyBulk90- / 1.11 - 1.18 cmu.edu
1-Phenylethyl chlorideCuCl/tris[2-(dimethylamino)ethyl]amine (Me6TREN)Solution-Linear increase with conversion dcu.ie

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a highly versatile controlled radical polymerization technique applicable to a wide range of monomers under various reaction conditions. researchgate.netnih.gov This method allows for the synthesis of polymers with complex architectures, predetermined molecular weights, and narrow molecular weight distributions. researchgate.net The control in RAFT polymerization is achieved through the use of a thiocarbonylthio compound, known as a RAFT agent or chain transfer agent (CTA). google.comnih.gov

The effectiveness of RAFT polymerization is dependent on the careful selection of the CTA, as its reactivity is influenced by the R and Z substituents. mdpi.com For "more activated" monomers like vinylpyridines, trithiocarbonates and dithiobenzoates are often successful CTAs. mdpi.comnih.gov The synthesis of block copolymers of 2- and 4-vinylpyridine has been successfully demonstrated using RAFT polymerization at 60 °C. researchgate.net

While RAFT polymerization offers excellent control, it can sometimes result in slower reaction rates compared to conventional free-radical polymerization, particularly for aromatic monomers like vinylpyridines. acs.org

Table 2: Examples of RAFT Agents Used in Polymerization

RAFT Agent TypeExamplesApplicable MonomersReference
DithioestersBenzyl benzodithioate, 4-Cyanopentanoic acid dithiobenzoateStyrene (B11656), Acrylates polymersource.caresearchgate.net
Trithiocarbonates-"More activated" monomers (e.g., vinylpyridines) nih.govnih.gov
DithiocarbamatesBenzyl diethylcarbamodithioate- polymersource.ca
Xanthates-"Less activated" monomers mdpi.com

Nitroxide-Mediated Polymerization (NMP)

Nitroxide-Mediated Polymerization (NMP) is an industrially robust and simple controlled radical polymerization technique that often requires only a unimolecular initiator and the monomer. researchgate.netacs.org A key advantage of NMP is the production of well-defined polymers without the need for transition metal catalysts, which is beneficial for applications in biology and electronics. researchgate.netacs.org

The NMP of 4-vinylpyridine (4VP) has been studied using nitroxides such as 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) and its derivatives. cmu.edursc.org The polymerization of 4VP mediated by TEMPO has been shown to proceed in a pseudo-living manner, yielding poly(4-vinylpyridine) (P4VP) with low polydispersity (1.02–1.50). cmu.edu In these systems, the molecular weight of the resulting polymer can be controlled by the initial nitroxide concentration, although the rate of polymerization is not significantly influenced by it. cmu.edu

Challenges in the NMP of 4VP can arise from interactions between the pyridine group of the monomer and the initiator. For example, the use of BlocBuilder®, a common NMP initiator, for the homopolymerization of 4VP was limited to low conversions due to interactions with its carboxylic acid group. researchgate.net This issue was overcome by modifying the initiator to a succinimidyl ester terminated form, which allowed for controlled polymerization up to high conversions with a narrow molecular weight distribution. researchgate.net

The temperature of the polymerization is another critical parameter. Studies have shown that temperature affects the kinetics of the reaction, but may not have a significant impact on the molecular weights and polydispersities of the resulting polymers. cmu.edu

Table 3: NMP of 4-Vinylpyridine - Key Findings

Nitroxide/InitiatorKey ObservationPolydispersity (M_w/M_n)Reference
TEMPOPseudo-living polymerization, molecular weight controlled by nitroxide concentration.1.02 - 1.50 cmu.edu
BlocBuilder®Limited conversion due to interaction with 4VP.- researchgate.net
NHS-BlocBuilderControlled polymerization to high conversion.< 1.2 researchgate.net
4-hydroxy-TEMPOUsed to initiate polymerization from magnetite nanoparticles.< 1.2 rsc.org

Free Radical Polymerization Studies

Free radical polymerization is a fundamental and widely used method for producing polymers. Understanding the kinetics and the influence of various reaction parameters is crucial for controlling the polymerization process and the properties of the resulting polymer.

Kinetics of Bulk and Solution Polymerization

The kinetics of the polymerization of vinylpyridines have been investigated in both bulk and solution. For instance, the polymerization of 2-vinyl pyridine has been studied, and it was noted to have similarities with styrene polymerization, including the occurrence of a thermal polymerization rate in the absence of an initiator. rsc.org

In the solution polymerization of 4-vinylpyridine, monomer conversion has been shown to increase with reaction time. For example, at 65°C, a 76% conversion was achieved after 6 hours, and this increased to 92% after 24 hours. nih.gov The viscosity of the reaction medium increases as the polymerization progresses, which can slow down the movement of radicals and affect the reaction rate. mdpi.com

Kinetic modeling has been employed to better understand and predict the behavior of these polymerization reactions. For the RAFT polymerization of 4VP, kinetic models have been developed to estimate reaction rate coefficients, which are comparable to those of styrene. acs.org For instance, the termination rate coefficient for 4VP polymerization was found to be 3.25 × 10⁸ L mol⁻¹ s⁻¹. acs.org

Influence of Initiator Systems and Reaction Parameters

The choice of initiator and reaction parameters such as temperature significantly influences the outcome of the free radical polymerization of this compound.

Commonly used initiators for free radical polymerization are peroxide-based or azo-based compounds like azobisisobutyronitrile (AIBN). sci-hub.se The efficiency of these initiators is affected by side reactions like recombination and disproportionation. sci-hub.se The selection of the initiator can also be crucial for specific applications, such as in the synthesis of molecularly imprinted polymers where low-temperature initiation might lead to better recognition properties. researchgate.net

Temperature is a critical parameter that affects the rate of initiator decomposition and, consequently, the rate of polymerization. mdpi.com An increase in temperature generally leads to a higher number of free radicals and increased molecular diffusion, favoring the polymerization process. mdpi.com For example, in the polymerization of 2-vinylpyridine (B74390), increasing the temperature from 55°C to 75°C led to a significant increase in monomer conversion. mdpi.com However, the specific polymerization conditions, including the initiator-to-monomer ratio, also play a crucial role. nih.gov For instance, the polymerization of 4-vinylpyridine has been successfully carried out at 65°C with a 4% initiator-to-monomer ratio. nih.gov

Synthesis of Block Copolymers and Advanced Architectures

Controlled radical polymerization techniques, such as atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain-transfer (RAFT) polymerization, are well-established methods for creating well-defined block copolymers containing vinylpyridine segments. acs.org These methods allow for the sequential addition of different monomers to produce complex and functional macromolecular structures.

Di- and Triblock Copolymers Incorporating Poly(this compound) Segments

The synthesis of di- and triblock copolymers is a cornerstone of advanced polymer design, enabling the creation of materials that self-assemble into ordered nanostructures. rsc.org Based on analogous systems, poly(this compound) (PM4V2P) can be incorporated as a block in copolymers with various other monomers, such as styrene or methyl methacrylate (B99206) (MMA).

For instance, a diblock copolymer like polystyrene-block-poly(this compound) (PS-b-PM4V2P) could be synthesized via sequential anionic or controlled radical polymerization. acs.org In a typical ATRP synthesis, a macroinitiator of the first block (e.g., polystyrene with a terminal halogen) would be used to initiate the polymerization of the this compound monomer. The electron-donating methoxy (B1213986) group on the pyridine ring would likely increase the electron density of the monomer, which could influence its polymerization kinetics compared to unsubstituted vinylpyridines.

Triblock copolymers, such as poly(methyl methacrylate)-block-poly(this compound)-block-poly(methyl methacrylate) (PMMA-b-PM4V2P-b-PMMA), can be synthesized using a bifunctional initiator. nsysu.edu.tw The resulting amphiphilic or mutually incompatible block copolymers have applications in areas like nanolithography and drug delivery, where the PM4V2P block can provide pH-responsiveness or metal-coordination sites. rsc.orgacs.org The self-assembly of these copolymers leads to various morphologies (e.g., lamellar, cylindrical, spherical) depending on the block volume fractions and the Flory-Huggins interaction parameter (χ), which would be influenced by the methoxy substitution. rsc.org

Table 1: Examples of Di- and Triblock Copolymers Based on Analogous Vinylpyridine Monomers This table presents data for P4VP and P2VP block copolymers, which serve as a model for the expected characteristics of PM4V2P-containing copolymers.

Copolymer StructureSynthesis MethodMn (kg/mol) of PVP BlockMn (kg/mol) of Second BlockPolydispersity Index (Mw/Mn)Reference
Poly(styrene)-b-poly(4-vinylpyridine)Anionic Polymerization25.034.0 (PS)<1.10 rsc.org
Poly(N-methyl 4-vinyl pyridinium (B92312) iodide)-b-PMMAAnionic, then Quaternization32.5110.5 (PMMA)1.20 polymersource.ca
Poly(styrene)-b-poly(2-vinylpyridine)ATRP15.532.1 (PS)1.15 nsysu.edu.tw

Star Polymers and Graft Copolymers

More complex, non-linear architectures such as star and graft copolymers can also be synthesized using poly(this compound).

Star Polymers: These polymers consist of multiple polymer arms radiating from a central core. They can be synthesized using two primary methods: "core-first" or "arm-first". acs.org

In the core-first approach, a multifunctional initiator is used to simultaneously grow multiple PM4V2P arms. core.ac.uk

In the arm-first method, living PM4V2P chains are synthesized first and then reacted with a multifunctional coupling agent to form the star. acs.org

Star polymers often exhibit unique solution properties, such as lower viscosity compared to linear polymers of the same molecular weight. Star-block copolymers, for instance (PS-b-PM4V2P)n, combine the properties of both architectures, leading to complex, self-assembled nanostructures. nsysu.edu.tw

Graft Copolymers: These architectures feature polymer chains (the grafts) attached to a polymer backbone. Poly(this compound) can be used as either the backbone or the grafted chain. For example, PM4V2P chains could be grafted from a polyethylene (B3416737) backbone via radiation-induced grafting, a method used for other vinylpyridines. google.com Alternatively, a "grafting-through" method can be employed by copolymerizing a PM4V2P macromonomer (a polymer chain with a polymerizable end-group) with another monomer. researchgate.net Such materials are useful as compatibilizers in polymer blends or for surface modification. mdpi.com

Post-Polymerization Modification of Poly(this compound)

The pendant pyridine group in poly(this compound) is a versatile handle for a wide range of chemical modifications. These reactions alter the polymer's physical and chemical properties, such as solubility, charge, and thermal stability.

Quaternization of Pyridine Nitrogen Atoms

Quaternization is a common and effective modification for poly(vinylpyridine)s, converting the neutral pyridine units into cationic pyridinium salts. nih.gov This reaction is typically achieved by reacting the polymer with an alkyl halide, such as methyl iodide or a longer-chain alkyl bromide. govinfo.govtandfonline.com

The reaction transforms the hydrophobic polymer into a polyelectrolyte, making it water-soluble and imparting antimicrobial properties. nih.gov The degree of quaternization can be controlled by adjusting the molar ratio of the alkyl halide and the reaction time. govinfo.gov For poly(this compound), the electron-donating methoxy group at the 4-position would be expected to increase the nucleophilicity of the pyridine nitrogen at the 1-position, potentially accelerating the rate of quaternization compared to unsubstituted P2VP or P4VP. collectionscanada.gc.ca However, the steric hindrance from the polymer backbone and adjacent groups can lead to a retardation effect, often preventing 100% conversion unless highly reactive quaternizing agents are used. researchgate.net

Table 2: Representative Quaternization Reactions on Poly(4-vinylpyridine) This table shows typical reagents and outcomes for the quaternization of P4VP, which are analogous to the expected reactions for PM4V2P.

Quaternizing AgentSolventDegree of Quaternization (%)Key FindingReference
Methyl IodideMethanol (B129727)/Ethanol25-100%Degree controlled by reagent stoichiometry. govinfo.govmdpi.com
Octyl/Dodecyl BromideEthanolVaries with MwReaction rate increases with polymer molecular weight. tandfonline.com
2-ChloroacetamideDMF~100%Activated halide enables quantitative quaternization. researchgate.netitu.edu.tr
Ethyl, n-Butyl, n-Hexyl IodidesSulpholaneVariesReaction rate decreases with increasing alkyl chain length due to steric hindrance. collectionscanada.gc.ca

Crosslinking with Metal Salts

The nitrogen atom in the pyridine ring of poly(this compound) can act as a ligand, coordinating with various transition metal salts to form crosslinked polymer networks. dtic.mil This process significantly alters the material's properties, most notably its thermal stability.

When a metal salt like zinc chloride (ZnCl₂) or copper(II) chloride (CuCl₂) is blended with the polymer, the metal cations coordinate with the pyridine nitrogen atoms of adjacent polymer chains. researchgate.net This coordination acts as a physical crosslink, restricting polymer chain mobility. As a result, the glass transition temperature (T_g) of the polymer can be substantially increased. govinfo.govdtic.mil The effectiveness of this T_g enhancement depends on the specific metal ion, its coordination geometry, and the molar ratio of metal to pyridine units. researchgate.netnih.gov For example, studies on P4VP have shown a maximal T_g increase of up to 70 °C with the addition of zinc salts at an optimal concentration. dtic.mil The electron-donating methoxy group in PM4V2P would likely enhance the Lewis basicity of the pyridine nitrogen, potentially strengthening the coordination bond with metal cations and influencing the stability and properties of the resulting complex.

Derivatization of Pendant Groups

Beyond quaternization and metal coordination, the pendant pyridine ring allows for other chemical transformations. One significant modification is the oxidation of the pyridine nitrogen to form a pyridine-N-oxide. This reaction is typically carried out using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA).

The conversion to poly(this compound-N-oxide) would transform the block into a highly polar, polyanionic segment. rsc.org This modification dramatically increases the Flory-Huggins interaction parameter (χ) in block copolymers, enhancing segregation strength and enabling the formation of well-ordered nanostructures even at low molecular weights. rsc.org Furthermore, other functional groups can be introduced by using specialized quaternizing agents. For instance, reacting the polymer with 2-bromoethanol (B42945) would introduce pendant hydroxyl (–OH) groups, while using 4-bromobutyronitrile (B74502) would introduce nitrile (–CN) groups, which can be further converted into other functionalities. nih.gov These modifications allow for the fine-tuning of the polymer's properties for specific applications, such as creating surfaces with tailored wettability or designing materials with specific chemical reactivity.

Reactivity and Derivatization Pathways of 4 Methoxy 2 Vinylpyridine

Reactivity of the Pyyridine Nitrogen Atom

The lone pair of electrons on the pyridine (B92270) nitrogen atom dictates its reactivity, making it a site for protonation, coordination with metals, and alkylation reactions.

Protonation Studies

The nitrogen atom in the pyridine ring of 4-methoxy-2-vinylpyridine imparts basic properties to the molecule, making it susceptible to protonation by acids. abertay.ac.uk This process involves the acceptance of a proton (H⁺) by the nitrogen's lone pair, forming a pyridinium (B92312) salt. The basicity of the pyridine ring is influenced by its substituents; electron-donating groups like methoxy (B1213986) can increase basicity. abertay.ac.uk

Protonation is a critical step that can significantly alter the molecule's electronic properties and subsequent reactivity. The formation of the positively charged pyridinium ion enhances the electron-withdrawing nature of the ring system. This increased electrophilicity makes the attached vinyl group more susceptible to attack by nucleophiles. nih.govresearchgate.net This activation is a key principle in facilitating Michael additions to the vinyl group under acidic conditions. nih.gov It has also been observed that the protonation of similar vinylpyridine monomers, such as 4-vinylpyridine (B31050), can be a precursor to spontaneous polymerization. nih.gov

Coordination Chemistry with Transition Metal Ions

As a Lewis base, the pyridine nitrogen atom of this compound can donate its lone pair of electrons to coordinate with a variety of transition metal ions, forming metal complexes. jscimedcentral.comwikipedia.org This ability to act as a ligand is a fundamental characteristic of pyridine and its derivatives in coordination chemistry. libretexts.org The resulting complexes can exhibit various geometries, such as octahedral or tetrahedral, depending on the metal ion and other ligands present. wikipedia.orglibretexts.org

While specific studies on this compound complexes are not extensively detailed in the provided context, the behavior of analogous ligands provides significant insight. For instance, substituted pyridines like 4-methyl-, 4-ethyl-, and 4-vinylpyridine are known to form complexes with copper(II) chloride and bromide. researchgate.net The methoxy group on the pyridine ring can influence the electronic properties, stability, and solubility of the resulting coordination compounds. cymitquimica.com

Table 1: Examples of Transition Metal Complexes with Related Pyridine Ligands

Metal Ion Ligand Complex Example Geometry
Copper(II) 4-Vinylpyridine Cu(4-vinylpyridine)₂Cl₂ Not specified
Copper(I) Pyridine [Cu(py)₄]⁺ Tetrahedral
Nickel(II) Pyridine NiCl₂(py)₄ Octahedral
Cobalt(II) Pyridine CoCl₂(py)₄ Not specified

This table presents data for related pyridine ligands to illustrate the coordination potential.

N-Alkylation and Quaternization Reactions

The nucleophilic pyridine nitrogen can react with alkyl halides and other alkylating agents to form quaternary pyridinium salts. scielo.brgoogle.com This reaction, known as N-alkylation or quaternization, is a common derivatization pathway for pyridines. researchgate.net The process converts the neutral tertiary amine functionality into a permanently charged quaternary ammonium (B1175870) group, which significantly alters the molecule's physical and chemical properties, such as its solubility. scielo.br

Studies on the quaternization of poly(4-vinylpyridine) and related copolymers demonstrate the feasibility and conditions for this reaction, which are applicable to the this compound monomer. nih.govacs.org The reaction rate can be influenced by the choice of alkylating agent, solvent, and temperature. researchgate.net For instance, microwave-assisted quaternization has been shown to significantly accelerate the reaction, achieving high degrees of conversion in under an hour. researchgate.net

Table 2: Conditions for N-Alkylation and Quaternization of Vinylpyridines

Reagent Substrate Solvent Conditions Product Type
Dimethyl sulfate (B86663) 2-Methyl-5-vinylpyridine Chloroform/Methanol (B129727) Reflux, 24 hours Polymeric quaternary salt
Methyl iodide Poly(4-vinylpyridine) Not specified Not specified N-methyl quaternized PVP
1-Bromohexane Poly(4-vinylpyridine) DMF or DMSO 80°C, Microwave N-hexyl quaternized PVP

This table is based on reactions with vinylpyridine polymers and derivatives, illustrating typical conditions applicable to the monomer.

Reactions Involving the Vinyl Group

The carbon-carbon double bond of the vinyl group is the second major site of reactivity in this compound, participating in both electrophilic and nucleophilic addition reactions.

Electrophilic Additions to the Double Bond

The vinyl group's double bond can be attacked by electrophiles. A classic example of this is the addition of halogens, such as bromine. The reaction of bromine with an alkene typically proceeds via a cyclic bromonium ion intermediate, followed by attack of a bromide ion, leading to the formation of a vicinal dibromide. psu.edu Polymer-supported bromine complexes have been used as effective brominating agents for alkenes. psu.edu

In the presence of superacids, even weak nucleophiles like benzene (B151609) can add to the vinyl group of vinylpyridines. bath.ac.uk In this case, the reaction is initiated by the protonation of the double bond, forming a carbocation intermediate. The subsequent attack by the nucleophile typically follows Markovnikov's rule, where the nucleophile adds to the more substituted carbon atom of the original double bond. bath.ac.uk

Nucleophilic Additions (e.g., Michael Additions)

The vinyl group of this compound is an excellent Michael acceptor, particularly when the pyridine nitrogen is protonated or quaternized. nih.govwikipedia.org The electron-withdrawing character of the pyridinium ring polarizes the double bond, making the β-carbon atom electrophilic and thus susceptible to attack by a wide range of nucleophiles. wikipedia.orgrsc.org

This conjugate addition is a versatile method for carbon-carbon and carbon-heteroatom bond formation. nih.gov Various nucleophiles, including amines, thiols (like methyl thiophenol), and the enol form of 1,3-dicarbonyl compounds like 4-hydroxycoumarin, readily add across the vinyl group. nih.govbath.ac.ukmdpi.com However, the electronic nature of substituents can be crucial; one study noted that an electron-rich 2-methoxy-substituted pyridine derivative failed to undergo a specific reductive coupling reaction, highlighting that the methoxy group's influence can be complex and reaction-dependent. rsc.org

Table 3: Examples of Nucleophilic Addition to Vinylpyridines

Nucleophile Substrate Promoter/Solvent Product Type
4-Hydroxycoumarin 2-Vinylpyridine (B74390) Acetic acid / Acetonitrile Michael adduct
Amines 2-Vinylpyridine Acidic conditions Aminoethyl-substituted pyridine
Indole Vinylpyridines Acidic conditions 2-(Indol-3-yl)ethyl derivative

This table illustrates the Michael addition reactivity of vinylpyridines with various nucleophiles.

Metal-Catalyzed Functionalization (e.g., Alkylation with Aldehydes/Ketones)

The vinyl group of vinylpyridines, including the 4-methoxy derivative, serves as a versatile handle for carbon-carbon bond formation through metal-catalyzed reactions. A notable example is the ruthenium-catalyzed β-selective alkylation using aldehydes and ketones. rsc.orgrsc.org This method employs a deoxygenative coupling strategy mediated by hydrazine (B178648) (N₂H₄), which circumvents the need for pre-activating the weakly electrophilic vinylpyridine. rsc.orgrsc.org

This transformation represents a two-electron umpolung (polarity reversal) of the carbonyl compound, enabling reductive deoxygenation and subsequent coupling. rsc.org The reaction is highly regioselective, targeting the β-position of the vinyl group. rsc.orgrsc.org A wide array of both aromatic and aliphatic aldehydes, as well as ketones, can be successfully coupled with vinylpyridines. rsc.org The process is generally efficient for 2- and 4-vinylpyridines. rsc.orgrsc.org For instance, the reaction of 4-vinylpyridine with various aldehydes demonstrates high yields, indicating broad applicability. rsc.org The electron-donating nature of the 4-methoxy group in this compound influences the electronic properties of the pyridine ring and the vinyl substituent, but the general reactivity pattern in such catalytic systems is expected to be maintained.

The scope of the carbonyl partner is extensive. Aromatic aldehydes with both electron-donating (e.g., methoxy) and electron-withdrawing (e.g., halogen) substituents react efficiently. rsc.org Aliphatic aldehydes, including sterically hindered tertiary variants, and various ketones are also suitable substrates for this alkylation. rsc.orgrsc.org

Carbonyl CompoundAldehyde/Ketone TypeReported Yield with 4-Vinylpyridine (%)Reference
BenzaldehydeAromatic Aldehyde95 rsc.org
4-MethoxybenzaldehydeAromatic Aldehyde (Electron-Donating Group)92 rsc.org
4-ChlorobenzaldehydeAromatic Aldehyde (Electron-Withdrawing Group)97 rsc.org
3,4,5-TrimethoxybenzaldehydeAromatic Aldehyde (Electron-Rich)94 rsc.org
HeptanalAliphatic Aldehyde (Primary)91 rsc.org
CyclohexanecarboxaldehydeAliphatic Aldehyde (Secondary)88 rsc.org
PivalaldehydeAliphatic Aldehyde (Tertiary)85 rsc.org
AcetophenoneKetone96 rsc.orgrsc.org
CyclohexanoneKetone78 rsc.orgrsc.org

Reactivity of the Methoxy Group

The methoxy group at the 4-position is an aryl ether linkage, which possesses characteristic reactivity, primarily involving the cleavage of the C-O bond.

Ether Cleavage Reactions

The cleavage of the aryl-methyl ether bond in this compound to yield the corresponding 4-hydroxy-2-vinylpyridine is a key transformation. This reaction typically requires strong acids or specific demethylating agents. longdom.orgmasterorganicchemistry.com

Ether cleavage reactions can proceed through either Sₙ1 or Sₙ2 mechanisms, depending on the structure of the ether. wikipedia.orglibretexts.org For aryl methyl ethers like this compound, the cleavage occurs via an Sₙ2 pathway, where a nucleophile attacks the less sterically hindered methyl group. longdom.orgmasterorganicchemistry.com

Common reagents for this purpose include:

Strong hydrohalic acids: Hydrogen bromide (HBr) and hydrogen iodide (HI) are effective reagents for cleaving ethers. masterorganicchemistry.comlibretexts.org The reaction involves protonation of the ether oxygen, followed by nucleophilic attack by the bromide or iodide ion on the methyl carbon. masterorganicchemistry.comwikipedia.org

Lewis acids: Boron tribromide (BBr₃) is a powerful reagent for the demethylation of aryl ethers. masterorganicchemistry.com The reaction is often performed at low temperatures to avoid side reactions with other functional groups. researchgate.net

Organosulfur reagents: Specific reagents like 3-mercaptopropionic acid can be used for demethylating aromatic methyl ethers, sometimes offering higher selectivity. google.com This method can be advantageous as the difference in polarity between the phenolic product and the sulfur-containing byproducts facilitates purification. google.com

ReagentGeneral MechanismTypical ConditionsReference
HBr or HIAcid-catalyzed Sₙ2Aqueous acid, heat masterorganicchemistry.comlibretexts.org
BBr₃Lewis acid-promoted Sₙ2Inert solvent (e.g., CH₂Cl₂), low temperature (e.g., 0 °C) masterorganicchemistry.comresearchgate.net
3-Mercaptopropionic acidNucleophilic demethylationHigh temperature (150-200 °C), often in a polar aprotic solvent google.com

Oxidation and Reduction Pathways

The methoxy group itself is generally stable and not readily oxidized or reduced under standard chemical conditions. Its primary influence is electronic, affecting the reactivity of the pyridine ring and the vinyl substituent.

In the context of reduction, the electron-donating nature of the 4-methoxy group significantly impacts the hydrogenation of the pyridine ring. Research on the reduction of substituted pyridines has shown that a 4-methoxypyridine (B45360) gives a low yield of the corresponding piperidine. rsc.org This is attributed to the strong electron-donating character of the methoxy group, which disfavors the hydride addition step required for ring reduction. rsc.org In contrast, pyridines with electron-withdrawing groups at the same position show much higher conversion rates under similar hydrogenation conditions. rsc.org

Direct oxidation of the methoxy group is an unfavorable process. Advanced oxidation processes can lead to the degradation of the entire molecule, but selective oxidation of the methoxy group is not a common synthetic pathway. mdpi.com Similarly, the vinyl group or the pyridine ring are more susceptible to oxidation or reduction than the methoxy ether.

Derivatization for Analytical and Functional Purposes

The modification of this compound through derivatization is crucial for enhancing its utility in analytical methods and for creating new functional molecules.

Pre-column and Post-column Derivatization Strategies

In chromatographic analysis, such as High-Performance Liquid Chromatography (HPLC), derivatization is a chemical modification process used to improve the detection or separation of an analyte. researchgate.netresearchgate.net This can be done either before the sample is injected into the chromatography system (pre-column) or after separation but before detection (post-column). chromatographyonline.comlibretexts.org

Pre-column derivatization involves reacting the analyte with a reagent before chromatographic separation. welch-us.com This approach allows for a wider choice of reaction conditions and can remove excess reagent beforehand. libretexts.org The resulting derivative must be stable throughout the chromatographic run. chromatographyonline.com

Post-column derivatization occurs after the components have been separated on the column. nih.gov The reaction must be rapid and compatible with the mobile phase. libretexts.org This method is advantageous for analyzing unstable derivatives, but it can lead to band broadening, which may reduce separation efficiency. nih.gov

For a molecule like this compound, derivatization could target the basic nitrogen of the pyridine ring or the reactive vinyl group. For example, reagents that react with amines could be used to introduce a chromophore or fluorophore, enhancing UV-Vis or fluorescence detection. researchgate.netlibretexts.org

StrategyAdvantagesDisadvantagesReference
Pre-column Derivatization- No restrictions on reaction conditions
  • Excess reagent can be removed
  • Generally better sensitivity
  • - Derivative must be stable
  • May form multiple products
  • Adds sample preparation time
  • chromatographyonline.comlibretexts.orgwelch-us.com
    Post-column Derivatization- Analyzes unstable products
  • No interference from reagent peaks during separation
  • Fully automatable
  • - Reaction must be rapid and complete
  • Potential for band broadening
  • Requires compatible mobile phase
  • libretexts.orgnih.govcolumnex.com

    Synthesis of Fluorescent Probes

    Fluorescent probes are molecules designed to detect specific analytes or monitor biological processes through changes in their fluorescence. nih.govrsc.org These probes typically consist of three parts: a fluorophore (the light-emitting unit), a pharmacophore (the recognition unit that binds to the target), and a linker. nih.gov

    Pyridine derivatives are frequently incorporated into the structure of fluorescent probes due to their unique electronic and biological properties. nih.gov this compound is a valuable building block for such syntheses. Its vinyl group can be used in various cross-coupling reactions (e.g., Heck, Wittig, Sonogashira) to attach the core structure to a fluorophore or another part of the probe. nih.govresearchgate.net The methoxy-substituted pyridine ring can act as the pharmacophore or modulate the photophysical properties (e.g., emission wavelength, quantum yield) of the final probe. nih.gov

    For example, a synthetic strategy could involve a palladium-catalyzed Sonogashira coupling of an iodo-substituted fluorophore with the vinyl group of this compound (after its conversion to a terminal alkyne). nih.gov Alternatively, the pyridine nitrogen can be functionalized or the ring itself can be incorporated into a larger heterocyclic system known to have fluorescent properties, such as an imidazo[1,2-a]pyridine (B132010) derivative. mdpi.com The synthesis of complex ligands containing multiple pyridine units for sensitizing lanthanide ion fluorescence also highlights the utility of such building blocks. researchgate.net

    Spectroscopic and Structural Characterization of 4 Methoxy 2 Vinylpyridine Systems

    Nuclear Magnetic Resonance (NMR) Spectroscopy

    NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and stereochemistry of the compound.

    ¹H-NMR Spectroscopy for Proton Environments

    Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is used to identify the different types of protons in a molecule based on their chemical shifts (δ), which are influenced by the surrounding electronic structure. For vinylpyridine derivatives, the aromatic protons on the pyridine (B92270) ring and the protons of the vinyl group exhibit characteristic signals.

    In a typical ¹H-NMR spectrum of a vinylpyridine, the protons on the pyridine ring appear in the downfield region (typically δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. The vinyl group protons (CH=CH₂) give rise to a complex splitting pattern. The proton attached to the same carbon as the pyridine ring (α-proton) and the two terminal protons (β-protons, cis and trans) will have distinct chemical shifts and coupling constants. The methoxy (B1213986) group (-OCH₃) protons would appear as a sharp singlet in the upfield region, typically around δ 3.8-4.0 ppm.

    For poly(4-vinylpyridine), the ¹H-NMR spectra become more complex due to the polymer chain. The signals for the pyridine ring protons are observed at approximately δ 8.37 and 7.38 ppm. researchgate.net The protons of the polymer backbone (CH and CH₂) show broad peaks in the upfield region (δ 1.8-2.2 ppm). researchgate.net

    Table 1: Predicted ¹H-NMR Chemical Shifts for 4-Methoxy-2-vinylpyridine

    Proton Predicted Chemical Shift (ppm) Multiplicity
    Pyridine H-3 ~6.7-6.9 d
    Pyridine H-5 ~6.6-6.8 dd
    Pyridine H-6 ~8.1-8.3 d
    Vinyl CH ~6.6-6.8 dd
    Vinyl =CH₂ (trans) ~5.9-6.1 d
    Vinyl =CH₂ (cis) ~5.4-5.6 d
    Methoxy -OCH₃ ~3.8-3.9 s

    Note: These are predicted values based on typical chemical shifts for similar structures. Actual values may vary.

    ¹³C-NMR Spectroscopy for Carbon Framework Analysis and Stereotacticity

    Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its bonding environment.

    For this compound, the carbon atoms of the pyridine ring would resonate in the aromatic region (δ 100-165 ppm). The carbon bearing the methoxy group (C4) would be significantly shifted downfield due to the oxygen's electron-withdrawing effect, appearing around 160-165 ppm. The vinyl group carbons would appear in the δ 110-140 ppm range. The methoxy carbon itself would be found further upfield, typically around δ 55 ppm.

    In the context of poly(vinylpyridine), ¹³C-NMR is particularly useful for analyzing stereotacticity—the spatial arrangement of the pendant groups along the polymer chain. The chemical shifts of the backbone carbons are sensitive to the relative configurations of adjacent monomer units (diads) and sequences of three units (triads, e.g., isotactic, syndiotactic, heterotactic). For instance, in N-vinyl pyrrolidone / 4-vinyl pyridine copolymers, the aromatic carbons of the pyridine ring are sensitive to various compositional sequences. niscpr.res.in Analysis of the quaternary carbon in poly(2-vinylpyridine) has been used to study the polymer's configurational triads. researchgate.net

    Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

    Carbon Predicted Chemical Shift (ppm)
    C2 (Pyridine) ~155-158
    C3 (Pyridine) ~107-110
    C4 (Pyridine) ~163-166
    C5 (Pyridine) ~105-108
    C6 (Pyridine) ~148-151
    Vinyl CH ~135-138
    Vinyl =CH₂ ~118-121
    Methoxy -OCH₃ ~55-57

    Note: These are predicted values based on typical chemical shifts for similar structures. Actual values may vary.

    Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

    Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning ¹H and ¹³C signals and elucidating complex molecular structures by revealing correlations between different nuclei.

    COSY (Correlation Spectroscopy) : This homonuclear technique identifies protons that are coupled to each other, typically through two or three bonds. libretexts.orglibretexts.org In this compound, COSY would show cross-peaks connecting the coupled protons within the vinyl group and adjacent protons on the pyridine ring, confirming their connectivity. libretexts.org

    HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded ¹H and ¹³C nuclei. columbia.edunanalysis.com It is invaluable for assigning carbon signals based on the assignments of their attached protons. nanalysis.com For example, the proton signal of the methoxy group would show a cross-peak to the methoxy carbon signal in the HSQC spectrum.

    HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals long-range couplings between ¹H and ¹³C atoms, typically over two or three bonds. columbia.eduiupac.org HMBC is crucial for piecing together molecular fragments by showing correlations between protons and non-protonated (quaternary) carbons, or between atoms separated by other atoms. columbia.edu For instance, it could show a correlation from the methoxy protons to the C4 of the pyridine ring.

    These advanced techniques, when used in combination, allow for the complete and accurate assignment of all proton and carbon resonances, providing a definitive structural characterization. ipb.ptemerypharma.com

    Vibrational Spectroscopy

    Vibrational spectroscopy, including FTIR and Raman techniques, probes the vibrational modes of molecules. The frequencies of these vibrations are characteristic of specific chemical bonds and functional groups, making it a powerful tool for structural identification.

    Fourier Transform Infrared (FTIR) Spectroscopy

    FTIR spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy levels. The resulting spectrum is a fingerprint of the molecule's functional groups.

    For this compound, the FTIR spectrum would be expected to show several characteristic absorption bands. The C-H stretching vibrations of the aromatic pyridine ring and the vinyl group typically appear around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ region. For poly(4-vinylpyridine), these pyridine ring vibrations are observed at 1598, 1556, 1496, 1452, and 1415 cm⁻¹. nih.gov The vinyl group's C=C stretch would also fall in this range, often around 1630 cm⁻¹. A key feature would be the C-O stretching vibrations of the methoxy group, which typically produce strong bands in the 1250-1000 cm⁻¹ region.

    Table 3: Expected FTIR Absorption Bands for this compound

    Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
    Aromatic/Vinyl C-H Stretch 3000-3100 Medium-Weak
    Aliphatic C-H Stretch (of methoxy) 2850-2960 Medium
    C=C and C=N Ring Stretching (Pyridine) 1400-1600 Strong-Medium
    Vinyl C=C Stretch ~1630 Medium
    C-H Bending 1300-1450 Medium
    C-O Stretch (Aryl Ether) 1200-1275 (asymmetric), 1000-1075 (symmetric) Strong
    Out-of-plane C-H Bending 700-900 Strong

    Note: These are general ranges and specific peak positions may vary.

    Raman Spectroscopy

    Raman spectroscopy is a complementary technique to FTIR. It measures the inelastic scattering of monochromatic light, providing information about vibrational modes. While FTIR is more sensitive to polar bonds (like C=O), Raman spectroscopy is particularly effective for non-polar, symmetric bonds (like C=C).

    In the Raman spectrum of this compound, the symmetric breathing vibration of the pyridine ring would be expected to produce a strong, sharp peak. The C=C stretching vibration of the vinyl group would also be a prominent feature. Raman spectroscopy can be particularly useful in studying the polymerization of vinyl monomers, as the intensity of the vinyl C=C stretching band decreases upon polymerization. For plasma-polymerized 4-vinylpyridine (B31050) films, characteristic pyridine ring vibrations are observed at 1416 and 1598 cm⁻¹. nus.edu.sg

    Electronic Spectroscopy

    Electronic spectroscopy is instrumental in understanding the electronic transitions and photophysical behaviors of this compound. Techniques such as Ultraviolet-Visible (UV-Vis) spectroscopy, photoluminescence, and phosphorescence studies reveal valuable information about the molecule's interaction with light.

    UV-Vis spectroscopy is a fundamental technique used to study the electronic absorption properties of molecules. In the context of vinylpyridine systems, it provides information on the π-π* and n-π* electronic transitions within the pyridine ring and the vinyl group.

    For poly(4-vinylpyridine) (P4VP), a closely related polymer, a characteristic absorption band is observed around 260 nm, which is attributed to the aromatic pyridine ring. researchgate.net The quaternization of the nitrogen atom in the pyridine ring can lead to a red shift in the absorption maxima. researchgate.net In composite materials, such as those involving poly(vinylpyridine) and metal oxides like TiO2 and ZnO, the UV-Vis spectra show peaks around 300 nm, corresponding to the absorption of both the pyridine and benzene (B151609) groups in the polymer films. mdpi.com The presence of semiconductors in these composites can reduce the bandgap, enhancing the absorption of UVA light. mdpi.com

    The optical properties of materials containing 4-vinylpyridine derivatives can be further explored using UV-Vis diffuse reflectance spectroscopy. For instance, in hybrid materials where 4-vinylpyridine-2,6-dicarboxylic acid is grafted onto a mesoporous silica (B1680970) framework, the UV-Vis diffuse reflectance spectra provide insights into the electronic structure of the modified material. researchgate.net

    System Observed UV-Vis Absorption Bands (nm) Attribution
    Poly(4-vinylpyridine) (P4VP)~260Aromatic pyridine ring
    P4VP-Metal Oxide Composites (TiO2, ZnO)~300Pyridine and benzene groups
    4-vinylpyridine-2,6-dicarboxylic acid grafted on MCM-41-SHVaries with modificationElectronic transitions in the hybrid material

    This table summarizes the UV-Vis absorption characteristics of various vinylpyridine-based systems, providing a reference for the expected spectral features of this compound.

    Photoluminescence and phosphorescence spectroscopy are powerful tools for investigating the excited state properties of molecules. These techniques are particularly relevant for applications in light-emitting devices, sensors, and photocatalysis.

    Furthermore, the study of (2-pyrene-1-yl-vinyl)pyridine demonstrates that the luminescent properties can be tuned by protonation and deprotonation, suggesting that the electronic environment significantly influences the emission characteristics. researchgate.net Research on organic room temperature phosphorescence (RTP) has shown that suppressing molecular vibrations in molecules with heteroatoms, such as pyridine derivatives, can facilitate RTP. pku.edu.cn This suggests that this compound, when appropriately constrained within a host matrix or polymer network, could potentially exhibit phosphorescence.

    System Emission Type Emission Characteristics
    Cycloplatinated(II) complexes with 2-vinylpyridine (B74390)PhosphorescenceYellow-orange emission at room temperature
    Poly(4-vinylpyridine) hybridized with Pt(II) complexesPhotoluminescenceRed photoluminescence in membrane form
    (2-pyrene-1-yl-vinyl)pyridineLuminescenceTunable emission based on protonation state

    This table highlights the luminescent properties of various systems containing vinylpyridine moieties, indicating the potential for this compound to exhibit interesting photophysical behaviors.

    Mass Spectrometry for Molecular Weight and Fragmentation Analysis

    Mass spectrometry is a crucial analytical technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. free.fr For this compound, mass spectrometry would confirm its molecular weight and provide a characteristic fragmentation pattern that could be used for its identification.

    While specific fragmentation data for this compound is not available, general principles of mass spectrometry can be applied. In electron impact (EI) ionization, a hard ionization technique, the molecule would be expected to fragment in a reproducible manner, providing structural information. acdlabs.com Soft ionization techniques, such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), would be expected to produce a strong molecular ion peak, confirming the molecular weight. acdlabs.com

    Studies on the fragmentation of poly(2-vinyl pyridine) ions using tandem mass spectrometry (MS/MS) have shown that the fragmentation pathways are complex and can involve charge-directed fragmentations and charge-remote rearrangements. nih.gov The analysis of nitroxide-terminated poly(4-vinylpyridine) by MALDI-MS has highlighted challenges due to the reactivity of the nitrogen atoms in the pyridine ring. researchgate.net

    Ionization Technique Expected Outcome for this compound
    Electron Impact (EI)Extensive fragmentation, providing structural information.
    Electrospray Ionization (ESI)Prominent molecular ion peak for molecular weight determination.
    Matrix-Assisted Laser Desorption/Ionization (MALDI)Strong molecular ion peak, suitable for higher molecular weight species.

    This table outlines the expected outcomes from different mass spectrometry techniques for the analysis of this compound.

    X-ray Based Characterization

    X-ray based techniques are indispensable for the surface and morphological analysis of materials. X-ray Photoelectron Spectroscopy (XPS) and Grazing Incidence X-ray Diffraction (GIXRD) are particularly powerful for characterizing thin films and surfaces of this compound-based systems.

    X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical state of the elements within the top 1 to 10 nm of a material's surface. northwestern.edu

    For a system containing this compound, XPS would be able to identify and quantify the constituent elements: carbon (C), nitrogen (N), and oxygen (O). High-resolution spectra of the C 1s, N 1s, and O 1s regions would provide information about the chemical bonding environments. For example, the N 1s spectrum could distinguish between the nitrogen in the pyridine ring and any potential surface contaminants or different chemical states. rsc.org Studies on poly(4-vinylpyridine)–silica nanocomposites have successfully used the nitrogen signal as a unique elemental marker for the polymer component to determine surface composition. rsc.org

    Element Core Level Expected Information from High-Resolution Spectrum
    CarbonC 1sDifferentiation of C-C, C-H, C-N, and C-O bonds.
    NitrogenN 1sIdentification of the pyridine nitrogen and its chemical state.
    OxygenO 1sIdentification of the methoxy group oxygen.

    This table details the elemental signals and the type of chemical information that can be obtained from XPS analysis of a this compound system.

    Grazing Incidence X-ray Diffraction (GIXRD) is a powerful technique for studying the crystal structure and morphology of thin films. measurlabs.com By using a small, fixed incidence angle for the X-ray beam, the penetration depth is limited, making the technique highly surface-sensitive. malvernpanalytical.com

    For films formed from this compound or its polymers, GIXRD can provide information on the degree of crystallinity, the orientation of crystalline domains, and lattice parameters. measurlabs.com Analysis of poly(2-vinylpyridine) and poly(4-vinylpyridine) films by GIXRD has revealed their semicrystalline nature. mdpi.com The technique is essential for understanding how processing conditions affect the final film morphology, which in turn influences the material's properties. springernature.comcea.fr

    GIXRD Parameter Information Obtained for this compound Films
    Peak PositionsDetermination of lattice parameters and crystal structure.
    Peak IntensitiesInformation on the preferred orientation of crystallites.
    Peak BroadeningEstimation of crystallite size and strain.

    This table summarizes the key parameters obtained from GIXRD and the corresponding morphological information for films based on this compound.

    Small Angle X-ray Scattering (SAXS) for Polymer Morphology

    Small-Angle X-ray Scattering (SAXS) is a powerful technique for probing the nanoscale morphology and organization of polymer chains in both solution and solid states. arxiv.org For poly(vinylpyridine) block copolymers, SAXS analysis reveals concentration-dependent ordering in solution. acs.org For instance, in a diblock copolymer of poly(styrene-b-4-vinylpyridine), SAXS patterns of solutions showed only a broad correlation peak at lower polymer concentrations (10-14 wt%), indicating a lack of long-range order. acs.org However, upon increasing the concentration to 16 wt%, a set of distinct peaks emerged, consistent with the formation of a body-centered cubic lattice with a lattice constant of 37.0 nm. acs.org

    This technique is also instrumental in understanding how chain conformation is affected by factors like solvent quality and conjugation. arxiv.org Studies on similar conjugated polymer systems have demonstrated that SAXS can quantify parameters like the persistence length, which is a measure of chain stiffness. arxiv.org For example, in MEH-PPV, the persistence length was found to increase significantly with the extent of π-electron conjugation. arxiv.org The presence of sharp peaks in the SAXS profile indicates long-range order, which can be tuned by the choice of solvent. arxiv.org

    Microscopic and Imaging Techniques

    Microscopy provides direct visualization of the surface and internal structures of polymeric materials, offering critical insights into their physical organization from the nano to the micro scale.

    Scanning Electron Microscopy (SEM) is an invaluable tool for examining the surface topography and morphology of materials. pressbooks.pub In the analysis of poly(vinylpyridine) films, SEM reveals detailed surface features. mdpi.comnih.gov Films of both poly(2-vinylpyridine) (P2VP) and poly(4-vinylpyridine) (P4VP) typically exhibit a rough surface, which becomes more apparent at higher magnifications. mdpi.com

    Detailed SEM images show irregular surfaces with nanometer-sized aggregates and clusters. mdpi.comnih.gov In some preparations of P4VP films, defects such as hollows and cracks can be visualized. mdpi.com The formation of these defects can be influenced by substrate-polymer-solvent interactions, the solvent evaporation method, and coating conditions. mdpi.com When P4VP is used to create porous foams, SEM images clearly show the porous character of the material, with a fine-grained, tightly packed internal structure. acs.orgnih.gov Furthermore, when combined with energy-dispersive X-ray spectroscopy (SEM-EDX), the technique can confirm the homogeneous distribution of components in composite materials, such as those containing clays (B1170129) or metal oxides. nih.govscispace.com

    Transmission Electron Microscopy (TEM) is essential for visualizing the internal nanostructure of polymer assemblies, particularly in block copolymer systems. acs.org For block copolymers containing poly(vinylpyridine), TEM allows for the direct observation of microphase-separated morphologies like lamellae, cylinders, or spheres. acs.orggrafiati.com

    For example, in a poly(4-vinylpyridine)-block-poly(2-vinylpyridine) (P4VP-b-P2VP) system, TEM images confirmed a lamellar morphology. acs.org This technique is also highly effective in studying the selective incorporation of nanoparticles into one of the block copolymer domains. Due to the coordinative ability of the pyridine nitrogen, metal nanoparticles like gold can be selectively absorbed into the P4VP domains, and TEM can visualize their distribution. acs.org At low nanoparticle loading, they are seen exclusively in the P4VP domains, while at higher concentrations, some may begin to appear in the P2VP domains, demonstrating the preferential interaction. acs.org

    Atomic Force Microscopy (AFM) provides three-dimensional, high-resolution images of polymer surfaces under various conditions, revealing details about morphology, phase separation, and local mechanical properties. utwente.nluchicago.edu For block copolymers such as polystyrene-b-poly(2-vinylpyridine) (PS/P2VP), AFM can visualize the microphase-separated morphology. utwente.nl The technique can distinguish between different polymer domains and characterize the surface of thin films. nih.gov

    AFM is used to analyze the surface of nanostructured thin films prepared from poly(styrene)-block-poly(4-vinylpyridine) (PS-b-P4VP) mixed with other molecules. mdpi.com Height and phase images can reveal cylindrical or spherical domains of P4VP embedded in a polystyrene matrix, with domain sizes in the nanometer range. mdpi.com The technique is also sensitive enough to detect changes in domain size upon the addition of other components, confirming swelling of the P4VP domains. mdpi.com Furthermore, AFM-based force spectroscopy can probe local mechanical properties, such as adhesion forces, providing insights into the surface chemistry at the nanoscale. mdpi.comparksystems.com

    Table 1: Morphological Parameters of Mesoporous Thin Films Determined by AFM acs.org

    SampleIn-plane Center-to-Center Distance (Dcc) (nm)In-plane Pore Diameter (Dp) (nm)
    A1026.8 ± 3.211.6 ± 3.4
    A2023.2 ± 2.511.3 ± 4.3
    A20+HP31.3 ± 2.715.1 ± 4.1

    Optical microscopy is used for preliminary characterization of poly(vinylpyridine) systems, providing information on larger-scale features such as film uniformity and morphology. nih.govresearchgate.net For instance, it has been used to assess the homogeneity of P2VP and P4VP films on a substrate. nih.gov In studies of supramolecular complexes involving P4VP, polarized optical microscopy (POM) is employed to examine birefringence and identify liquid crystalline textures, which are indicative of ordered phases. rsc.org Samples for POM are typically prepared by melting the material between a glass slide and a cover slip, followed by controlled cooling to observe the formation of these textures. rsc.org

    Thermal Analysis

    Thermal analysis techniques, primarily Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are crucial for determining the thermal properties and stability of poly(vinylpyridine) materials. mdpi.comnih.gov

    Differential Scanning Calorimetry (DSC) is used to measure the glass transition temperature (Tg), a key characteristic of amorphous polymers. mdpi.compolymersource.ca The Tg of poly(vinylpyridine) can be significantly influenced by its chemical environment. For P4VP, the neat polymer has a Tg of around 147-150°C. scispace.comresearchgate.net When complexed with metal salts like zinc chloride, the Tg can increase by as much as 70°C, indicating that the metal ions form physical crosslinks that restrict polymer chain mobility. researchgate.net In copolymers, such as poly(styrene-co-2-vinylpyridine), DSC can resolve the distinct Tg values for the styrene-rich and 2-vinylpyridine-rich domains. frontiersin.org

    Thermogravimetric Analysis (TGA) provides information on the thermal stability and degradation profile of the polymer. scispace.comresearchgate.net For P4VP, TGA analysis under an inert nitrogen atmosphere shows an initial small mass loss up to 150°C due to adsorbed water, followed by the main thermal degradation event between 400–450°C. mdpi.com When P4VP is complexed with metal ions, the thermal stability can be altered. For instance, the degradation of a poly(4-vinylpyridine-co-divinylbenzene)–Cu(II) complex begins at a lower temperature than the pure copolymer, suggesting that the Cu(II) ions can weaken certain bonds and initiate earlier degradation. researchgate.net However, the apparent activation energy for the initial random chain scission can be higher in the complex. researchgate.net

    Table 2: Thermal Properties of Poly(4-vinylpyridine) and its Derivatives

    Polymer SystemTechniqueKey FindingReference
    Poly(4-vinylpyridine) (P4VP)DSCGlass Transition Temperature (Tg) ~ 150 °C researchgate.net
    P4VP with Zinc Salt (1:4 molar ratio)DSCTg increases to 220 °C researchgate.net
    P4VPTGA (N2 atm)Main degradation occurs at 400-450 °C mdpi.com
    P4VP Quaternized DerivativesTGA (N2 atm)Main degradation occurs at 300-400 °C mdpi.com
    P4VP-Clay Composite (5% clay)DSCTg decreases to 124 °C scispace.com
    Poly(4-vinylpyridine-co-divinylbenzene)TGADegradation begins at a higher temperature than its Cu(II) complex researchgate.net

    Differential Scanning Calorimetry (DSC) for Thermal Transitions

    Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. This method is widely used to study the thermal transitions of a material, such as melting, crystallization, and glass transitions.

    A review of available scientific literature and chemical databases did not yield specific Differential Scanning Calorimetry (DSC) data for the monomer this compound. Research has predominantly focused on the thermal characteristics of its polymeric form, poly(4-vinylpyridine), and various copolymers and derivatives.

    For context, studies on related polymeric systems, such as poly(4-vinylpyridine) (P4VP), show distinct thermal transitions. For example, the glass transition temperature (Tg) of P4VP is often observed in the range of 140-160°C. However, this data pertains to the polymer and is not representative of the monomer.

    Thermogravimetric Analysis (TGA) for Thermal Stability

    Thermogravimetric Analysis (TGA) is a method of thermal analysis where the mass of a sample is measured over time as the temperature changes. This analysis provides information about physical phenomena, such as phase transitions, absorption, and desorption; as well as chemical phenomena including chemisorption, thermal decomposition, and solid-gas reactions.

    While extensive TGA data exists for polymers derived from vinylpyridine monomers, this information is not applicable to the monomer itself. For instance, studies on poly(4-vinylpyridine) and its complexes show that the polymer backbone degradation typically occurs at temperatures well above 200°C. The thermal stability of the monomer is expected to be significantly different from its polymeric counterparts.

    Computational Chemistry Approaches for 4 Methoxy 2 Vinylpyridine

    Quantum Mechanical Studies

    Quantum mechanical methods are employed to study the electronic structure and intrinsic properties of a single molecule of 4-Methoxy-2-vinylpyridine in the absence of environmental effects.

    Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

    Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. By calculating the electron density, DFT can predict the molecule's geometry, energy levels of frontier molecular orbitals (HOMO and LUMO), and reactivity descriptors. These parameters are crucial for understanding the chemical behavior of this compound.

    The electronic structure of this compound is characterized by the distribution of its frontier molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to determining its reactivity. The HOMO energy (EHOMO) indicates the ability of the molecule to donate electrons, while the LUMO energy (ELUMO) reflects its ability to accept electrons. mdpi.comchemrevlett.com A smaller energy gap (ΔE = ELUMO - EHOMO) generally suggests higher reactivity. mdpi.com

    For pyridine (B92270) derivatives, DFT calculations have been used to determine these values and other quantum chemical parameters that describe reactivity. mdpi.comresearchgate.net These descriptors, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), can be calculated from the HOMO and LUMO energies.

    Table 1: Hypothetical Quantum Chemical Reactivity Descriptors for this compound Calculated by DFT

    ParameterFormulaDescriptionHypothetical Value
    EHOMO-Energy of the Highest Occupied Molecular Orbital-6.5 eV
    ELUMO-Energy of the Lowest Unoccupied Molecular Orbital-1.2 eV
    Energy Gap (ΔE)ELUMO - EHOMOIndicates chemical reactivity and stability5.3 eV
    Ionization Potential (IP)-EHOMOEnergy required to remove an electron6.5 eV
    Electron Affinity (EA)-ELUMOEnergy released when an electron is added1.2 eV
    Electronegativity (χ)-(EHOMO + ELUMO)/2The power of an atom to attract electrons to itself3.85 eV
    Chemical Hardness (η)(ELUMO - EHOMO)/2Resistance to change in electron distribution2.65 eV
    Chemical Softness (S)1/(2η)Reciprocal of hardness, indicates high reactivity0.189 eV⁻¹
    Electrophilicity Index (ω)χ²/(2η)A measure of electrophilic power2.79 eV

    These values are illustrative and would require specific DFT calculations for this compound for precise determination.

    The molecular electrostatic potential (MEP) map, another output of DFT calculations, visualizes the charge distribution on the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen atom in the pyridine ring is expected to be a region of negative potential, making it a likely site for electrophilic attack. The vinyl group, depending on the electronic interplay with the methoxy (B1213986) group, could present sites for both nucleophilic and electrophilic addition reactions. chemrevlett.com

    Hartree-Fock and Semi-Empirical Methods for Molecular Properties

    While DFT is widely used, other quantum mechanical methods like Hartree-Fock (HF) and semi-empirical methods also provide valuable information about molecular properties.

    Hartree-Fock (HF) Theory: This is an ab initio method that solves the Schrödinger equation without empirical parameters. HF calculations are often used for initial geometry optimizations and to obtain wavefunction information. nrct.go.th However, HF theory does not fully account for electron correlation, which can affect the accuracy of energy calculations. For molecules like this compound, HF can be a starting point for more complex calculations, and it has been used to study the structures and electronic properties of similar organic chromophores. nrct.go.th

    Semi-Empirical Methods: These methods, such as AM1 and PM3, simplify the HF calculations by using parameters derived from experimental data. This makes them computationally less expensive and faster than ab initio methods, allowing for the study of larger molecular systems. researchgate.net While generally less accurate than DFT or HF for electronic properties, they can be useful for preliminary conformational analysis and for modeling large systems where higher-level theory is computationally prohibitive.

    A comparative study of different theoretical methods on nitrogen-heterocyclic compounds showed that while DFT is often preferred for accuracy, HF and semi-empirical methods can still provide useful qualitative insights into molecular structure and reactivity. researchgate.net

    Conformational Analysis and Energy Landscapes

    The structure of this compound is not rigid; it possesses conformational flexibility due to the rotation around the single bonds connecting the vinyl and methoxy groups to the pyridine ring. Conformational analysis aims to identify the stable conformers (energy minima) and the transition states (saddle points) that connect them.

    Computational analysis can furnish a two-dimensional free-energy landscape, which provides theoretical proof of stable structures. univpm.it The identification of the global minimum energy conformation is crucial for understanding the ground-state properties of the molecule.

    Molecular Dynamics Simulations

    Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing insights into the dynamics of molecules and their interactions with their environment. nih.gov

    Simulation of Intermolecular Interactions and Solvation Effects

    The behavior of this compound in a condensed phase (liquid or solution) is governed by its interactions with surrounding molecules. MD simulations can model these interactions explicitly.

    Intermolecular Interactions: In a simulation box containing multiple molecules of this compound, or a mixture with other substances, MD can track the formation and lifetime of non-covalent interactions such as hydrogen bonds (if a protic solvent is present) and π-π stacking between pyridine rings. The methoxy group and the pyridine nitrogen can act as hydrogen bond acceptors. The analysis of these interactions is crucial for understanding the physical properties of the bulk material. dovepress.com

    Solvation Effects: When this compound is dissolved in a solvent, the solvent molecules arrange themselves around the solute in a specific manner. MD simulations can be used to calculate the solvation free energy, which is a measure of how favorably the solute dissolves in the solvent. nih.gov By simulating the molecule in different solvents (e.g., water, ethanol, chloroform), one can predict its solubility and understand the nature of solute-solvent interactions. The radial distribution function (RDF) is a common analysis tool used to determine the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. dovepress.com

    Table 2: Potential Intermolecular Interactions of this compound Investigated by MD Simulations

    Interaction TypeDescriptionPotential Role in this compound Systems
    Hydrogen BondingInteraction between a hydrogen atom and an electronegative atom (N, O).The pyridine nitrogen and methoxy oxygen can act as hydrogen bond acceptors with protic solvents or other donor molecules.
    π-π StackingAttractive, noncovalent interactions between aromatic rings.The pyridine rings can stack, influencing the structure of aggregates or the polymer.
    van der Waals ForcesWeak, short-range electrostatic attractions between uncharged molecules.Contribute significantly to the overall cohesion and packing in the liquid or solid state. nih.gov
    Dipole-Dipole InteractionsElectrostatic interactions between permanent dipoles of molecules.The polar nature of the methoxy group and the pyridine ring leads to significant dipole-dipole forces.

    Polymer Chain Dynamics

    The vinyl group of this compound allows it to act as a monomer for polymerization, forming poly(this compound). MD simulations are an excellent tool to investigate the structure and dynamics of the resulting polymer chains.

    All-atom MD simulations can be performed on a single polymer chain or a bulk amorphous system to study its conformational dynamics and thermodynamic properties. mdpi.com Key properties that can be investigated include:

    Segmental Motion: The mobility of different parts of the polymer chain can be assessed by calculating the root-mean-square fluctuation (RMSF) of atoms. dovepress.com This can reveal, for example, whether the pyridine side chains are more mobile than the polymer backbone.

    Glass Transition Temperature (Tg): By simulating the polymer system at different temperatures and observing the change in properties like density or specific volume, the glass transition temperature can be predicted. This is a critical parameter for determining the material's mechanical properties. mdpi.com

    Diffusion: The mobility of the polymer chains themselves, or of small molecules within the polymer matrix, can be quantified by calculating the mean squared displacement (MSD) over time. nih.govnih.gov

    Coarse-grained (CG) models, where groups of atoms are represented as single beads, can also be developed to study the large-scale structure and long-time dynamics of polymer systems, which are often inaccessible with all-atom simulations due to computational cost. mdpi.com

    Mechanistic Investigations of Reactions

    Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping out the intricate details of chemical reactions involving this compound. These studies can elucidate complex reaction pathways and characterize the fleeting transition states that govern the transformation from reactants to products.

    Transition State Characterization and Reaction Pathway Elucidation

    The study of reaction mechanisms through computational chemistry involves identifying the most energetically favorable path a reaction can take. This is achieved by locating and characterizing the structures of intermediates and, most importantly, the transition states that connect them. A transition state represents the highest energy point along the reaction coordinate and its structure reveals the critical bond-making and bond-breaking events.

    For vinylpyridine derivatives, computational studies have provided significant insights. For example, in the Rh(III)-catalyzed oxidative coupling reactions of 2-vinylpyridine (B74390) with alkynes, DFT calculations have been used to explore the full catalytic cycle. acs.org These studies detail the energetics of initial C-H activation, subsequent alkyne insertion, and the final reductive coupling steps, highlighting how factors like solvent and substrate structure influence the reaction pathway. acs.org

    In the context of polymerization, a combined experimental and computational investigation into the polymerization of 4-vinylpyridine (B31050) derivatives, including 2-methoxy-4-vinylpyridine, utilized DFT calculations. These calculations were crucial in understanding the initiation and monomer insertion steps. The study revealed that the choice of a Lewis base, such as an ylide-functionalized phosphine (B1218219) (YPhos), significantly facilitates the reaction by lowering the energy barriers of the transition states involved in both initiation and propagation.

    Furthermore, mechanistic studies of photochemical reactions, such as the [2+2]-cycloaddition of acyclic 2-vinylpyridines, have benefited from computational analysis. Such studies suggest that high levels of stereocontrol can be achieved through a highly organized transition state, where the substrates are pre-organized within a chiral catalyst complex.

    The analysis of mass spectrometry data for poly(2-vinylpyridine) has also been supported by DFT calculations. These calculations help to evaluate the stability of different ionic fragments, suggesting that the formation of certain ions is governed not just by their inherent stability, but also by the chemistry of the transition states leading to their formation. researchgate.net

    Prediction of Kinetic and Thermodynamic Parameters

    Beyond mapping reaction pathways, computational chemistry can predict key quantitative data that govern reaction outcomes, such as kinetic and thermodynamic parameters. These predictions are vital for understanding reaction rates and equilibria.

    Kinetic studies on the oxidative addition of methyl iodide to cycloplatinated(II) complexes containing 2-vinylpyridine have been performed. mdpi.com These investigations point towards an SN2 mechanism and have established a link between the electronic properties of the phosphine ligands and the reaction rate. The calculations of activation parameters like enthalpy (ΔH#) and entropy (ΔS#) of activation provide a deeper understanding of the energy barriers and the structural organization of the transition states. mdpi.com For instance, large negative ΔS# values are indicative of a highly ordered, associative transition state, which is characteristic of an SN2 mechanism. mdpi.com

    Complex (Ligand)k₂ (M⁻¹s⁻¹) at 298 KΔH# (kJ mol⁻¹)ΔS# (J K⁻¹ mol⁻¹)
    [PtMe(Vpy)(PPh₃)] SlowestHighestLess Negative
    [PtMe(Vpy)(PPh₂Me)] IntermediateIntermediateIntermediate
    [PtMe(Vpy)(PPhMe₂)] FastestLowestMost Negative
    Table 1: Relative kinetic and activation parameters for the oxidative addition reaction of MeI to [PtMe(Vpy)(PR₃)] complexes. The data illustrates that the most electron-rich Pt(II) center (in the PPhMe₂ complex) leads to the fastest reaction, characterized by the lowest enthalpy of activation. The increasingly negative entropy of activation suggests a more ordered transition state with less sterically hindered phosphines. mdpi.com

    Thermodynamic parameters are also accessible through computational methods. In studies of copper-dioxygen reactivity with ligands derived from this compound, computational models can help correlate ligand properties, such as basicity, with the redox potentials of the resulting copper complexes. More basic ligands donate more electron density to the metal center, making the oxidation of Cu(I) to Cu(II) thermodynamically more favorable.

    Quantitative Structure-Activity Relationship (QSAR) Modeling

    Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the structural or physicochemical properties of a series of compounds with their biological activity or other target properties. researchgate.net While specific QSAR models for this compound are not extensively documented in public literature, the methodology is widely applied to similar pyridine-containing structures, providing a clear framework for how such models could be developed and utilized.

    The fundamental process of QSAR involves several key steps:

    Data Collection: A dataset of molecules with known activities (e.g., enzyme inhibition, receptor binding affinity) is compiled. researchgate.net

    Descriptor Calculation: For each molecule, a wide range of numerical descriptors are calculated. These can range from simple properties like molecular weight and logP to more complex 2D and 3D descriptors representing topology, electronic properties, and molecular shape. nih.govnih.gov

    Model Building: Statistical methods, such as Partial Least Squares (PLS) regression or machine learning algorithms, are used to build a mathematical model that links the descriptors to the activity. nih.gov

    Validation: The model's predictive power is rigorously tested using both internal and external validation techniques to ensure it is robust and not overfitted. nih.gov

    For instance, QSAR studies have been successfully applied to substituted 2-aminopyridine (B139424) derivatives to understand their inhibitory activity against nitric oxide synthases. nih.gov In such studies, the final QSAR model might reveal that specific pharmacophoric features, like the presence of hydrogen bond acceptors or donors at certain positions, are crucial for high activity. nih.gov Similarly, molecular modeling and QSAR have been used for 3-pyridyl ethers that act as ligands for nicotinic acetylcholine (B1216132) receptors.

    Model TypeStatistical ParameterValueInterpretation
    3D-QSAR r² (Correlation Coefficient)> 0.9Strong correlation between descriptors and activity for the training set.
    q² (Cross-validated r²)> 0.5Good internal predictive ability of the model.
    pred_r² (External validation)> 0.6Good predictive ability for an external test set.
    Standard ErrorLowHigh precision of the model's predictions.
    Table 2: Typical statistical parameters used to validate a QSAR model. The values represent common thresholds for a statistically robust and predictive model, as seen in studies of related pyridine derivatives. nih.gov

    Advanced Materials Applications of 4 Methoxy 2 Vinylpyridine Polymers and Derivatives

    Applications in Polymer Science and Engineering

    The unique chemical structure of poly(4-Methoxy-2-vinylpyridine) imparts properties that are highly sought after in polymer science and engineering. The ability of the pyridine (B92270) nitrogen to engage in hydrogen bonding, act as a proton acceptor, and coordinate with metal ions allows for the creation of materials with tunable and responsive characteristics.

    Polymers based on vinylpyridines are well-documented as "smart" materials that respond to changes in environmental pH. eares.org This responsiveness stems from the protonation and deprotonation of the pyridine nitrogen atom. For polymers of 4-vinylpyridine (B31050) (P4VP), the pKa is approximately 5. nih.gov Below this pH, the pyridine ring becomes protonated, leading to electrostatic repulsion between the polymer chains. This causes the polymer to swell and become soluble in aqueous solutions. researchgate.net Above the pKa, the polymer is neutral, more hydrophobic, and collapses or precipitates. rsc.org

    This sharp, reversible transition makes these polymers ideal for creating pH-sensitive hydrogels. rsc.org Hydrogels made from P4VP exhibit significant and rapid changes in volume in response to pH shifts. rsc.org For instance, ultrathin hydrogels produced by cross-linking P4VP layers can exhibit a drastic tenfold swelling when the pH is switched from neutral to acidic. rsc.org The swelling behavior can be precisely controlled by adjusting the cross-link density within the hydrogel network. rsc.org This property is crucial for applications in sensors, controlled drug delivery systems, and actuators. eares.orgdovepress.com The introduction of a methoxy (B1213986) group, as in this compound, is expected to influence the pKa and hydrophilicity of the polymer, allowing for fine-tuning of the pH at which this transition occurs.

    Table 1: Swelling Behavior of Vinylpyridine-Based pH-Responsive Materials

    Polymer System Stimulus Response Key Finding
    Poly(4-vinylpyridine) (P4VP) Hydrogel pH < 5 Swelling / Dissolution The pyridyl groups become protonated, rendering the polymer water-soluble. researchgate.net
    Poly(4-vinylpyridine) (P4VP) Hydrogel pH > 5 Collapse / Precipitation The polymer is neutral and hydrophobic, leading to a sharp hydrophilic-to-hydrophobic transition. rsc.org
    4-Vinylpyridine grafted Deproteinized Natural Rubber (4VP-g-DPNR) Acidic Conditions (pH < 4) Increased Swelling Percentage The presence of hydrophilic vinylpyridine units allows the material to swell in acidic solutions, unlike unmodified rubber. eares.org

    The development of advanced membranes for separation and filtration is a critical area of research, and vinylpyridine-based polymers offer unique advantages. Block copolymers (BCPs) containing a P4VP segment can self-assemble into well-ordered nanostructures. By selectively removing one of the blocks or by using specific casting techniques like self-assembly and nonsolvent induced phase separation (SNIPS), it is possible to create highly uniform nanoporous membranes. d-nb.infogoogle.com

    These membranes can be designed to have pores in the ultrafiltration to nanofiltration range. researchgate.net A key feature is the ability to functionalize the pore surfaces. The pyridine groups lining the pores can be quaternized with alkyl halides. researchgate.net This reaction not only introduces a positive charge, creating an anion-exchange membrane, but also allows for the precise tuning of the effective pore size by varying the size of the alkyl group used for quaternization. researchgate.net Such control over pore size and surface chemistry is highly desirable for creating chemoselective membranes capable of separating molecules based on both size and charge. researchgate.netacs.orgbenicewiczgroup.com These materials have shown potential for purifying valuable materials like plutonium, where P4VP-grafted foams demonstrated higher ion-exchange capacity and better separation efficiency than commercial resins. acs.orgbenicewiczgroup.com

    The pyridine functional group in vinylpyridine polymers enhances adhesion, particularly to metal and glass surfaces. polysciences.com This property is leveraged in the formulation of specialty adhesives and functional coatings. A significant application is in the production of latex terpolymers of 2-vinylpyridine (B74390), styrene (B11656), and butadiene, which are used as tire-cord binders to ensure strong adhesion between the rubber and the reinforcing cords. wikipedia.org

    The addition of silica (B1680970) to a butadiene/2-vinylpyridine copolymer latex has been shown to dramatically improve the adhesion strength of rubber to steel, especially at elevated temperatures. google.com This demonstrates a synergistic effect between the polymer and the inorganic filler. Furthermore, copolymers containing 4-vinylpyridine can be used to create functional coatings with specific properties. For example, cationic nanospheres synthesized from copolymers including 4-vinylpyridine have been developed for use in antibacterial coatings. acs.org The quaternized pyridine units provide biocidal activity, making these coatings effective against microbial contamination. acs.org

    Table 2: Adhesion Strength of Vinylpyridine-Based Adhesives

    Adhesive Composition Substrate Adhesion Strength (H-Test at 120°C) Key Finding
    Butadiene/2-vinyl-pyridine copolymer latex (Control) Steel 5 Kg/2cm Base adhesion is low without additives. google.com
    Butadiene/2-vinyl-pyridine copolymer latex + 30 parts SiO₂ Steel 30 Kg/2cm Silica significantly enhances adhesion. google.com
    Butadiene/2-vinyl-pyridine copolymer latex + 80 parts SiO₂ Steel 38 Kg/2cm Adhesion peaks at higher silica content. google.com

    Catalytic Systems

    The nitrogen atom in the pyridine ring of this compound and its polymers is a key feature that enables their use in advanced catalytic systems. It can act as a ligand to bind metal centers or as a functional group in metal-free catalysts.

    Poly(4-vinylpyridine) is one of the most studied polymers in coordination chemistry due to the ability of its pyridine nitrogen's lone pair to form stable complexes with a wide range of transition metals, including copper, ruthenium, iron, and zinc. mdpi.com When these metal complexes are formed with the polymer, they become immobilized, effectively converting a homogeneous metal catalyst into a heterogeneous one. u-tokyo.ac.jpunitus.it

    This heterogenization offers significant advantages from a green chemistry perspective, as the catalyst can be easily separated from the reaction mixture and potentially reused. u-tokyo.ac.jp P4VP-based materials have been used as supports for metal nanoparticles and complexes in various reactions. u-tokyo.ac.jprsc.org For example, ruthenium complexes immobilized on P4VP-functionalized carbon nanotubes have been used for the selective oxidation of biomass-derived chemicals. rsc.org Similarly, pyrolyzing P4VP that has encapsulated metal nanoparticles results in N-doped carbon-incarcerated metal nanoparticle catalysts, which are active for various organic transformations. u-tokyo.ac.jp The polymer acts as a scaffold, stabilizing the metal nanoparticles and preventing their aggregation. u-tokyo.ac.jp

    In the field of environmental remediation, composites of vinylpyridine polymers with semiconductor metal oxides like titanium dioxide (TiO₂) and zinc oxide (ZnO) have shown great promise as advanced photocatalysts. mdpi.comnih.govunl.pt While metal oxides can act as photocatalysts on their own, their efficiency is often limited by the rapid recombination of photogenerated electron-hole pairs. mdpi.com

    When combined with a polymer like P4VP, a synergistic effect is observed. mdpi.comresearchgate.net The polymer can act as a photosensitizer, enhancing light absorption, and its chemical structure can facilitate the separation of charge carriers, thus delaying recombination. mdpi.commdpi.com Studies have shown that composite films of P4VP and ZnO exhibit significantly higher photocatalytic activity for the degradation of organic dyes like methyl orange compared to the polymer or the metal oxide alone. mdpi.comresearchgate.netnih.gov The degradation mechanism involves the generation of reactive oxygen species such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂⁻•), which attack and break down the pollutant molecules. mdpi.comnih.gov The morphology of these composites, which can be controlled during preparation, also plays a crucial role in their catalytic performance. mdpi.comresearchgate.net

    Table 3: Photocatalytic Degradation Efficiency of Poly(vinylpyridine)-Metal Oxide Composites

    Photocatalyst Target Pollutant Degradation (%) Time (h) Key Finding
    P(2-VP)-TiO₂ Methyl Orange 14% 5 Low efficiency, indicating poor synergy. mdpi.com
    P(2-VP)-ZnO Methyl Orange 31% 5 ZnO shows better performance than TiO₂ with P(2-VP). mdpi.com
    P(4-VP)-TiO₂ Methyl Orange ~55% (estimated from graph) 5 P(4-VP) is a more effective polymer component than P(2-VP). mdpi.com

    Electrocatalytic Applications

    No research was identified that investigates the use of polymers or derivatives of this compound in electrocatalytic applications. Studies on related compounds, such as cobalt-poly(4-vinylpyridine) metallopolymers, have shown potential as catalysts for hydrogen evolution, but similar studies on the methoxy-substituted analogue are not present in the available literature. bilkent.edu.trnih.govresearchgate.netdcu.ie

    Environmental Remediation

    Adsorption of Dyes and Organic Compounds from Aqueous Solutions

    There is no available data on the use of this compound-based polymers for the adsorption of dyes and organic compounds. In contrast, composite materials involving poly(4-vinylpyridine) have been explored for the removal of multiple dyes from water. acs.orgrsc.orgmdpi.comresearchgate.net

    Energy Technologies

    Components in Dye-Sensitized Solar Cells (DSSCs)

    No published research could be found on the application of this compound or its polymers as components in dye-sensitized solar cells (DSSCs). Block copolymers of poly(4-vinylpyridine) and polystyrene have been investigated to improve the efficiency and stability of DSSCs, but analogous studies with the methoxy derivative are absent. nih.govacs.orgnih.govacs.orguc.ptgoogle.com

    Materials for Lithium-Ion Batteries

    There is a lack of information regarding the use of this compound-based materials in lithium-ion batteries. Research into polymer electrolytes for lithium-ion batteries has included blends with poly(2-vinylpyridine) and poly(4-vinylpyridine), but not with polymers of this compound. legislation.gov.ukacs.orgdaikinchemicals.comresearchgate.netwikipedia.org

    Biomedical and Pharmaceutical Applications

    Polymers derived from vinylpyridines are of significant interest in the biomedical field due to the pH-responsive nature of the pyridine moiety and its ability to interact with biological molecules and form complexes. eares.orgpolysciences.commdpi.com

    Polymeric scaffolds are crucial for the development of advanced drug delivery systems, offering capabilities for controlled and targeted release. The backbone for many of these systems is built from smart polymers that can respond to specific environmental triggers. Poly(4-vinylpyridine) (P4VP) is a well-established example of a pH-responsive polymer used in such systems. eares.orgnih.gov The pyridine groups on the polymer chain have a pKa of approximately 4.5-5.0, meaning they become protonated and positively charged in acidic environments. nih.gov This change from a hydrophobic to a hydrophilic state induces swelling of the polymer matrix, which can be harnessed to trigger the release of an encapsulated drug. eares.orgnih.gov

    Research on P4VP-based systems has demonstrated their efficacy. For instance, hollow nanoparticles made from P4VP have been successfully used to encapsulate and deliver the chemotherapy drug paclitaxel. ugr.es These nanoparticles showed enhanced cytotoxicity against lung and breast cancer cells compared to the free drug, illustrating the potential of vinylpyridine-based carriers to improve therapeutic outcomes. ugr.es

    Table 1: Research Findings on Poly(vinylpyridine) Analogs in Drug Delivery
    Polymer SystemDrug/ApplicationKey FindingsReference
    Hollow-poly(4-vinylpyridine) (hollow-p4VP) nanoparticlesPaclitaxel (PTX)Significantly increased cytotoxicity in A-549 lung and MCF-7 breast cancer cells. The system is pH-responsive, allowing for drug loading and release. ugr.es
    Poly(4-vinylpyridine) (P4VP) grafted onto deproteinized natural rubberGeneral pH-responsive materialThe material swells under acidic conditions (pH < 4.7) due to protonation of pyridine groups, demonstrating its potential for use in drug delivery and biosensors. eares.org
    Poly(4-vinylpyridine) hydrogel nanoparticlesStimuli-responsive carrierNanoparticles demonstrated responsiveness to both pH and ionic strength, making them promising for biomedical applications like drug delivery. nih.gov
    Biodegradable polymers incorporating 4-vinylpyridineTargeted cancer therapyUsed for localized and systemic drug delivery to enhance therapeutic efficacy while minimizing side effects.

    The monomer this compound serves as a valuable building block in organic synthesis for the construction of complex, biologically active molecules. researchgate.netresearchgate.net The vinyl group provides a reactive handle for various addition and polymerization reactions, while the substituted pyridine core is a common motif in many pharmaceuticals. researchgate.netwikipedia.org Pyridine derivatives are integral to numerous FDA-approved drugs, including those for cancer and other ailments. researchgate.net

    The synthesis of complex molecules often relies on the strategic functionalization of simpler heterocyclic precursors. For example, 2-vinylpyridine is a known precursor in the industrial production of the kinase inhibitor Axitinib. wikipedia.org It also serves as a starting material for creating analogues of other drugs, such as Betahistine. chemicalbook.com The vinyl group readily undergoes nucleophilic addition, allowing for the attachment of various functional groups to form more elaborate structures. wikipedia.org

    In this context, This compound offers additional strategic advantages. The methoxy group can direct further electrophilic substitution on the pyridine ring and can be used as a handle itself—for instance, it can be demethylated to a hydroxyl group at a later synthetic stage. A patent for novel pyridine derivatives describes the synthesis of 4-(2-hydroxy-ethyl)-2-methoxy-6-methyl-nicotinonitrile from a methoxy-pyridine precursor, showcasing the utility of such substituted pyridines in creating complex, multi-functionalized molecules for pharmaceutical development. google.com The ability to use monomers with pre-installed functionality like the methoxy group allows chemists to bypass steps that might not be compatible with more complex substrates, streamlining the synthesis of novel drug candidates. acs.org

    Self-Assembled Nanostructures

    Block copolymers (BCPs) containing a polyvinylpyridine segment are renowned for their ability to self-assemble into highly ordered nanostructures. researchgate.netacs.org This behavior is driven by the chemical incompatibility between the different polymer blocks, causing them to phase-separate on a nanometer scale into predictable morphologies such as spheres, cylinders, and lamellae. google.com

    The self-assembly of block copolymers is a cornerstone of "bottom-up" nanofabrication. In systems containing P2VP or P4VP, these blocks can be paired with a variety of other polymers, such as polystyrene (PS) or poly(ethylene glycol) (PEG), to create amphiphilic molecules that assemble in solution or in thin films. acs.orgnih.gov

    Detailed studies on these analogue systems have revealed a rich variety of achievable structures:

    Spherical and Worm-like Micelles: Monomethyl ether PEG-b-P4VP copolymers self-assemble in aqueous solutions to form spherical, rod-like, and worm-like micelles depending on the block ratios and molecular weight. nih.gov

    Cylinders and Lamellae: Diblock copolymers of polystyrene-b-poly(4-vinylpyridine) (PS-b-P4VP) are known to form classic morphologies. For example, a system with a P4VP weight fraction of 0.33 formed an extremely well-ordered hexagonal structure of P4VP cylinders. researchgate.net Increasing the P4VP fraction can lead to lamellar or even complex bicontinuous gyroid structures. researchgate.netharvard.edu

    Hierarchical Structures: Researchers have created "structure-within-structure" morphologies by using supramolecular approaches where small molecules are hydrogen-bonded to the P4VP block, influencing the final assembled state. rsc.org

    For block copolymers containing poly(this compound) , similar self-assembly into ordered morphologies is expected. The Flory-Huggins interaction parameter (χ), which quantifies the incompatibility between blocks and drives phase separation, would be influenced by the methoxy group. The increased hydrophobicity and altered electronic nature of the methoxy-substituted monomer would change the χ value between it and its partner block (e.g., polystyrene). This modification could be used to fine-tune the domain spacing of the resulting nanostructures or potentially access different morphological phases compared to the unsubstituted P2VP/P4VP systems under similar conditions.

    Table 2: Examples of Self-Assembled Morphologies in Poly(vinylpyridine)-based Block Copolymers
    Block Copolymer SystemMorphology ObservedControlling FactorsReference
    mPEG-b-P4VPSpheres, Rods, Worm-like MicellesMolecular weight of blocks, mPEG/P4VP ratio, solution pH nih.gov
    PS-b-P4VP with pentadecylphenolGyroid, CylindersConfined self-assembly in double emulsion drops harvard.edu
    PS-b-P4VP with gold nanoparticlesSpheres, Lamellae, CylindersMolar ratio of supramolecular additives, nanoparticle content rsc.org
    Poly(4-tert-butoxystyrene)-b-P4VPSpheres, Cylinders, Lamellae, GyroidBlock weight fraction researchgate.net
    Poly(ε-caprolactone)-b-P2VP with poly(4-vinylphenol)Spherical and Worm-like MicellesCompetitive hydrogen bonding interactions, homopolymer concentration acs.org

    "Smart" materials are defined by their ability to respond to external stimuli, such as changes in pH, temperature, or light, by altering their properties. rsc.orgnih.gov Polymers based on vinylpyridines are prime examples of pH-responsive smart materials. eares.orgnih.gov This responsiveness stems from the protonation/deprotonation of the pyridine nitrogen, which causes a dramatic change in the polymer's solubility and conformation. nih.gov This property can be used to create surfaces, gels, and membranes with tunable characteristics. mdpi.comnih.gov For example, porous membranes made from P4VP exhibit pH-responsive permeability; at low pH, the protonated polymer swells and reduces the pore size, while at high pH, the polymer collapses, opening the pores. nih.gov This allows for the creation of self-cleaning membranes and tunable filtration systems. nih.gov

    Polymers of This compound are poised to be a valuable addition to the toolkit of smart materials. The key to their "smart" behavior would still be the pH-sensitive pyridine ring, but the presence of the 4-methoxy group would allow for fine-tuning of this response. As mentioned, the electron-donating nature of the methoxy group is expected to increase the pKa of the pyridine nitrogen. This would shift the pH transition point to a higher value, enabling the design of materials that actuate in less acidic conditions compared to standard P4VP. This tunability is critical for applications where a precise response window is required. Furthermore, the interplay between the pH-responsiveness of the pyridine and the hydrophobicity of the methoxy group could lead to more complex, multi-responsive systems, potentially exhibiting coupled pH- and thermo-responsive behavior.

    Future Research Directions for 4 Methoxy 2 Vinylpyridine Chemistry

    Design of Novel Functional Monomers and Polymers

    The development of new monomers and polymers derived from 4-methoxy-2-vinylpyridine is a cornerstone of future research. This involves creating materials with precisely controlled properties for a range of applications.

    Polymerization of vinylpyridines, such as 2-vinylpyridine (B74390) and 4-vinylpyridine (B31050), can be achieved through radical and anionic catalysis, typically resulting in amorphous polymers. karger.com Copolymers of vinylpyridines with monomers like styrene (B11656) have also been synthesized, offering a way to tune the material's properties. acs.orgkpi.ua For instance, poly(4-vinylpyridine) (PVP) and its quaternized derivatives are versatile materials used in surface modification, electrochemical sensors, antibacterial surfaces, and anti-corrosive coatings. nih.gov

    Future work will likely focus on synthesizing novel functional monomers based on the this compound scaffold. By introducing different functional groups, researchers can create polymers with tailored characteristics, such as enhanced thermal stability, specific optical properties, or reactivity for further chemical modifications. The development of well-defined block copolymers through techniques like living anionic polymerization will also be a key area of investigation, allowing for the creation of self-assembling nanostructures with potential applications in nanotechnology and drug delivery. acs.org

    An important application of such functional polymers is in environmental remediation. Cross-linked poly(4-vinylpyridine) has demonstrated a significant capacity for adsorbing phenolic compounds from aqueous solutions. mdpi.com Research into ion-imprinted polymers using 4-vinylpyridine as a functional monomer has also shown promise for the selective removal of heavy metal ions from wastewater. mdpi.com

    Exploration of Bio-Inspired and Supramolecular Assemblies

    The pyridine (B92270) nitrogen in this compound offers a site for non-covalent interactions, making it an ideal candidate for creating bio-inspired and supramolecular assemblies. These assemblies rely on weaker interactions, such as hydrogen bonding and metal coordination, to create complex, ordered structures.

    A notable example is the use of vinylpyridine-based copolymers as "template polymers." acs.org When blended with mesogenic acids, these copolymers can induce or enhance liquid crystalline behavior through the formation of hydrogen bonds between the pyridyl units and the carboxylic acid groups. acs.org This approach allows for the creation of self-organized materials with potential applications in optics and electronics.

    Furthermore, supramolecular interactions have been shown to induce strong emissions in blends of triphenylamine-functionalized polytyrosine and poly(4-vinylpyridine), driven by hydrogen bonding. mdpi.comnih.gov The ability to control the secondary structure of polypeptides through blending with poly(4-vinylpyridine) opens up possibilities for creating novel biomaterials with tunable properties. mdpi.com Future research will likely explore the use of this compound in more complex supramolecular architectures, such as molecularly imprinted polymers for highly selective recognition of target molecules. nih.gov The separation of pyridine and its derivatives through supramolecular chemistry strategies is another area of active research. acs.orgrsc.org

    Integration with Artificial Intelligence and Machine Learning for Materials Design

    The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of new materials based on this compound. researchgate.net These computational tools can accelerate the materials development process by predicting properties and identifying promising candidate structures from vast chemical spaces. researchgate.netgoogle.com

    AI and ML can be employed to:

    Predict Polymer Properties: Develop models that can predict the physical and chemical properties of polymers derived from this compound, such as their thermal stability, mechanical strength, and solubility. This can help to guide synthetic efforts towards materials with desired characteristics.

    Accelerate Discovery of Novel Compounds: Use generative models to design new functional monomers and polymers with optimized properties for specific applications. acs.org For instance, AI has already been used to design novel pyridine derivatives with potential antidiabetic and anticancer activities. nih.gov

    Optimize Reaction Conditions: Employ machine learning algorithms to optimize the synthesis of this compound and its polymers, leading to higher yields and purity.

    Recent studies have demonstrated the successful application of AI in designing novel inhibitors for biological targets, starting from a pyridine-based scaffold. acs.org This approach, which combines generative models with predictive QSAR models, can be adapted to design new materials based on this compound for a wide range of applications.

    Development of High-Throughput Synthesis and Characterization Methods

    To fully explore the potential of this compound chemistry, the development of high-throughput methods for both synthesis and characterization is crucial. These methods will enable the rapid screening of large libraries of compounds, accelerating the discovery of new materials with desired properties.

    High-throughput screening (HTS) has already been successfully used to identify novel antibacterial agents from libraries of pyridine derivatives. nih.gov This approach can be extended to screen for other properties, such as catalytic activity, sensor response, or performance in electronic devices.

    In terms of synthesis, the use of flow reactors, including microwave flow reactors, offers a promising route for the continuous and automated synthesis of pyridine derivatives. beilstein-journals.org This technology allows for precise control over reaction parameters and can be readily scaled up for the production of larger quantities of material. Solid-phase synthesis is another powerful technique for the rapid generation of libraries of pyridine derivatives for screening. acs.org

    Scaling Up of Promising Synthetic Routes and Applications

    For any new material to have a real-world impact, it is essential to develop scalable and cost-effective synthetic routes. A significant area of future research for this compound will be the optimization and scale-up of promising laboratory-scale syntheses.

    A recent study has already demonstrated the successful scale-up of the synthesis of poly(4-vinylpyridine) macro-RAFT agents from a few grams to a 40-gram scale, highlighting the feasibility of producing these materials in larger quantities. acs.org This is a critical step towards the commercialization of applications that rely on these polymers.

    Future efforts will focus on:

    Process Optimization: Improving reaction conditions to maximize yield, minimize waste, and reduce production costs.

    Continuous Flow Synthesis: Developing continuous manufacturing processes for both the monomer and its polymers, which can offer significant advantages in terms of efficiency and scalability over traditional batch processes. beilstein-journals.org

    Application-Specific Scale-Up: Focusing on scaling up the production of specific polymers that have shown promise in high-value applications, such as in the electronics or biomedical fields.

    Interdisciplinary Research with Biological and Environmental Sciences

    The unique properties of this compound and its derivatives make them highly attractive for interdisciplinary research, particularly in the biological and environmental sciences.

    Biological Applications:

    Pyridine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. researchgate.netnih.govajrconline.orgresearchgate.netjchemrev.com The presence of the methoxy (B1213986) group in this compound can influence the biological activity of its derivatives, and future research will likely focus on synthesizing and screening new compounds for various therapeutic applications. nih.gov Polymers and copolymers of vinylpyridines are also being investigated for biomedical applications, such as in drug delivery systems and as coatings for medical devices. researchgate.netnih.gov

    Environmental Applications:

    Functional polymers derived from vinylpyridines have shown great promise for environmental remediation. ipfdd.deresearchgate.net For example, poly(4-vinylpyridine)-based materials have been used for the removal of organic pollutants and heavy metals from water. mdpi.commdpi.comacs.org Future research will aim to develop more efficient and selective sorbents for a wider range of environmental contaminants. Additionally, the photocatalytic properties of composites made from poly(vinylpyridine) and metal oxides are being explored for the degradation of pollutants in water. mdpi.comresearchgate.net

    The following table provides a summary of potential research directions and their expected outcomes:

    Research DirectionKey Focus AreasPotential Outcomes
    Design of Novel Functional Monomers and Polymers Synthesis of new monomers, development of block copolymers, creation of functional polymers for environmental applications.Materials with tailored properties, self-assembling nanostructures, efficient sorbents for pollutants.
    Exploration of Bio-Inspired and Supramolecular Assemblies Use of non-covalent interactions, creation of liquid crystals, development of molecularly imprinted polymers.Self-organized materials, novel biomaterials, highly selective sensors and separation media.
    Integration with AI and Machine Learning Predictive modeling of polymer properties, generative design of new materials, optimization of synthetic routes.Accelerated discovery of new materials, materials with optimized performance, more efficient production processes.
    Development of High-Throughput Synthesis and Characterization Use of HTS for screening, development of flow chemistry methods, application of solid-phase synthesis.Rapid discovery of new materials, faster optimization of material properties, generation of large compound libraries.
    Scaling Up of Promising Synthetic Routes and Applications Process optimization, development of continuous manufacturing, focus on high-value applications.Cost-effective production of materials, commercialization of new technologies.
    Interdisciplinary Research with Biological and Environmental Sciences Synthesis of new bioactive compounds, development of drug delivery systems, creation of materials for environmental remediation.New therapeutic agents, advanced biomedical devices, more effective solutions for pollution control.

    Q & A

    Q. What are the standard safety protocols for handling 4-Methoxy-2-vinylpyridine in laboratory settings?

    • Methodological Answer : Based on structurally similar pyridine derivatives (e.g., 4-(2-methoxyphenyl)-2-phenylpyridine), researchers should:
    • Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, to prevent skin/eye contact .
    • Work in a fume hood to minimize inhalation risks due to potential acute toxicity (Category 4 for oral/dermal/inhalation exposure) .
    • Implement emergency measures: For skin contact, wash immediately with soap/water; for eye exposure, rinse cautiously for ≥15 minutes and seek medical attention .
    • Store the compound in airtight containers away from ignition sources, as combustion may release toxic fumes (e.g., NOx, CO) .

    Q. Which spectroscopic techniques are most effective for characterizing this compound?

    • Methodological Answer :
    • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the vinyl group (δ ~5–7 ppm for protons, ~120–140 ppm for carbons) and methoxy substituent (δ ~3.8 ppm for 1H^1H, ~55 ppm for 13C^{13}C) .
    • IR : Identify vinyl C=C stretching (~1600–1680 cm1^{-1}) and methoxy C-O bonds (~1250 cm1^{-1}) .
    • Mass Spectrometry : Confirm molecular weight (MW: ~149.19 g/mol) and fragmentation patterns (e.g., loss of CH3_3O· or C2_2H3_3· groups) .

    Q. What synthetic routes are reported for this compound?

    • Methodological Answer :
    • Vinylation of 4-Methoxypyridine : React 4-methoxypyridine with vinyl halides (e.g., vinyl chloride) using palladium catalysts (e.g., Pd(PPh3_3)4_4) under inert conditions .
    • Methoxy Substitution : Introduce methoxy groups via nucleophilic aromatic substitution (e.g., using NaOCH3_3) on pre-functionalized pyridine derivatives .
    • Hydrogenation Precursors : Modify intermediates like methyl 2-vinylpyridine-6-carboxylate (analogous to methods in ), adjusting substituent positions.

    Advanced Research Questions

    Q. How can contradictory data on reaction yields for this compound synthesis be resolved?

    • Methodological Answer :
    • Parameter Optimization : Systematically vary reaction conditions (e.g., temperature, solvent polarity, catalyst loading). For example, PtO2_2-catalyzed hydrogenation of vinylpyridines (as in ) may require precise control of H2_2 pressure to avoid over-reduction.
    • Byproduct Analysis : Use HPLC or GC-MS to identify side products (e.g., dihydro derivatives from unintended hydrogenation) and adjust reaction stoichiometry .
    • Replicate Studies : Compare results across multiple batches and laboratories to isolate variables like reagent purity or moisture sensitivity .

    Q. What strategies mitigate stability issues of this compound under varying solvent conditions?

    • Methodological Answer :
    • Degradation Studies : Monitor compound stability via UV-Vis or 1H^1H-NMR in polar aprotic (e.g., DMSO) vs. nonpolar solvents (e.g., hexane). Acidic/basic conditions may hydrolyze the methoxy group .
    • Stabilizing Additives : Include radical scavengers (e.g., BHT) to prevent vinyl polymerization in protic solvents .
    • Temperature Control : Store solutions at –20°C in amber vials to slow photodegradation .

    Q. How does the electronic nature of the methoxy group influence this compound’s reactivity in cross-coupling reactions?

    • Methodological Answer :
    • DFT Calculations : Model the electron-donating methoxy group’s impact on pyridine ring electron density, which enhances nucleophilic aromatic substitution at the 2-position .
    • Experimental Validation : Compare Suzuki-Miyaura coupling rates with/without methoxy substitution; the group may sterically hinder palladium coordination or alter π-backbonding efficiency .

    Retrosynthesis Analysis

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.